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  • Product: Methyl 4-bromo-2-methyl-5-nitrobenzoate
  • CAS: 22364-35-8

Core Science & Biosynthesis

Foundational

Mass Spectrometry Fragmentation Dynamics of Methyl 4-bromo-2-methyl-5-nitrobenzoate: A Mechanistic and Experimental Guide

Target Audience: Analytical Chemists, Mass Spectrometrists, and Preclinical Drug Development Scientists. Executive Summary & Structural Logic In preclinical drug discovery, highly substituted aromatic rings serve as crit...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Analytical Chemists, Mass Spectrometrists, and Preclinical Drug Development Scientists.

Executive Summary & Structural Logic

In preclinical drug discovery, highly substituted aromatic rings serve as critical scaffolds for active pharmaceutical ingredients (APIs). Methyl 4-bromo-2-methyl-5-nitrobenzoate (C₉H₈BrNO₄, Exact Mass: 272.96) is a prime example of a sterically hindered, multi-functional building block. As a Senior Application Scientist, I approach the mass spectrometric (MS) elucidation of such molecules not as a simple mass-matching exercise, but as a study of competing thermodynamic pathways.

The fragmentation of this molecule is governed by four distinct structural features:

  • The Bromine Atom (C4): Imparts a distinct 1:1 isotopic signature (⁷⁹Br/⁸¹Br), acting as a built-in tracer for fragment lineage.

  • The Ortho Relationship (C1-C2): The spatial proximity of the methyl ester and the methyl group drives a low-energy rearrangement pathway.

  • The Nitro Group (C5): Highly electron-withdrawing, prone to complex isomerization under electron ionization (EI).

  • The Ester Moiety (C1): Susceptible to standard α -cleavage.

This whitepaper deconstructs the fragmentation behavior of this compound under both Electron Ionization (EI) and Electrospray Ionization Collision-Induced Dissociation (ESI-CID), providing field-proven protocols and mechanistic rationales.

Mechanistic Pathways & Causality in Fragmentation

Understanding the why behind a mass spectrum requires mapping the unimolecular dissociation kinetics of the gas-phase ions .

The Isotopic Envelope: Tracing the Halogen

Bromine naturally exists as two stable isotopes, ⁷⁹Br (50.69%) and ⁸¹Br (49.31%). Consequently, the molecular ion [M]+∙ appears as a characteristic doublet at m/z 273 and 275. Any fragment ion that retains the bromine atom will preserve this 2 Da-separated 1:1 doublet. The moment this doublet collapses into a single peak, it provides absolute confirmation of the neutral loss of a bromine radical ( Br, 79/81 Da) .

The Ortho Effect: Proximity-Driven Rearrangement

Standard esters typically undergo α -cleavage to lose an alkoxy radical (loss of OCH₃, 31 Da). However, in Methyl 4-bromo-2-methyl-5-nitrobenzoate, the C1 ester is ortho to the C2 methyl group. This spatial arrangement facilitates a classic McLafferty-type rearrangement (the "ortho effect"). The carbonyl oxygen abstracts a proton from the adjacent methyl group via a stable six-membered transition state. This is followed by the elimination of neutral methanol (CH₃OH, 32 Da), yielding a highly stable fused-ring or ketene radical cation at m/z 241/243. Because losing a neutral molecule (32 Da) is thermodynamically more favorable than losing a radical (31 Da), the [M−32]+∙ peak often dominates the spectrum .

Nitro Group Dynamics

Aromatic nitro compounds exhibit unique MS behavior. Under 70 eV EI conditions, the nitro group (-NO₂) can undergo direct homolytic cleavage to lose an NO₂ radical (46 Da). Alternatively, it can isomerize into a nitrite ester (-O-N=O) prior to dissociation, leading to the expulsion of nitric oxide ( NO, 30 Da) and leaving behind an aryloxy cation.

EIMathway M [M]⁺• m/z 273 / 275 (1:1 Isotope Ratio) M_OCH3 [M - OCH₃]⁺ m/z 242 / 244 (α-cleavage) M->M_OCH3 -•OCH₃ (31 Da) M_CH3OH [M - CH₃OH]⁺• m/z 241 / 243 (Ortho Effect) M->M_CH3OH -CH₃OH (32 Da) M_NO2 [M - NO₂]⁺ m/z 227 / 229 (Nitro Cleavage) M->M_NO2 -•NO₂ (46 Da) M_Br [M - Br]⁺ m/z 194 (Singlet Peak) M->M_Br -•Br (79/81 Da) M_CH3OH_NO2 [M - CH₃OH - NO₂]⁺ m/z 195 / 197 M_CH3OH->M_CH3OH_NO2 -•NO₂ (46 Da) M_CH3OH_Br [M - CH₃OH - Br]⁺ m/z 162 (Singlet Peak) M_CH3OH->M_CH3OH_Br -•Br (79/81 Da)

Figure 1: Predictive EI-MS fragmentation network for Methyl 4-bromo-2-methyl-5-nitrobenzoate.

Quantitative Data: Spectral Interpretation Tables

To facilitate rapid identification in the lab, the following tables summarize the predicted quantitative fragmentation data.

Table 1: GC-EI-MS (70 eV) Diagnostic Ions
m/z ValueRelative AbundanceFragment AssignmentMechanistic Rationale
273 / 275 30% [M]+∙ Molecular ion (⁷⁹Br / ⁸¹Br doublet).
242 / 244 45% [M−OCH3​]+ Standard ester α -cleavage.
241 / 243 100% (Base) [M−CH3​OH]+∙ Ortho effect; thermodynamically favored neutral loss.
227 / 229 20% [M−NO2​]+ Homolytic cleavage of the nitro group.
194 60% [M−Br]+ Loss of bromine. Note the absence of the +2 Da isotope.
162 40% [M−CH3​OH−Br]+ Sequential loss of methanol and bromine radical.
Table 2: LC-ESI-MS/MS (Positive Ion Mode, CID)

Precursor Ion: [M+H]⁺ at m/z 274 / 276 | m/z Value | Collision Energy | Fragment Assignment | Mechanistic Rationale | | :--- | :--- | :--- | :--- | | 242 / 244 | Low (15 eV) | [M+H−CH3​OH]+ | Protonation on the ester carbonyl facilitates rapid methanol loss. | | 228 / 230 | Medium (25 eV) | [M+H−NO2​]+ | Nitro group elimination from the protonated precursor. | | 194 | High (35 eV) | [M+H−HBr]+ | High energy required to break the robust aromatic C-Br bond. |

Experimental Workflows & Protocols

A robust analytical method must be a self-validating system. The protocols below are designed not just to generate data, but to continuously verify instrument performance and sample integrity.

Protocol A: GC-EI-MS Structural Verification

Objective: Obtain a library-matchable 70 eV electron ionization spectrum. Causality Check: We utilize a non-polar stationary phase (5% diphenyl / 95% dimethyl polysiloxane) because the polar nitro group can cause peak tailing on active silanol sites of polar columns.

  • Sample Preparation:

    • Dissolve 1.0 mg of Methyl 4-bromo-2-methyl-5-nitrobenzoate in 1.0 mL of LC-MS grade Ethyl Acetate.

    • Self-Validation: Prepare a solvent blank to rule out phthalate contamination (m/z 149), which commonly masks low-mass fragments.

  • Chromatographic Separation:

    • Column: DB-5MS (30 m × 0.25 mm, 0.25 µm film).

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

    • Oven Program: 80°C (hold 1 min), ramp at 15°C/min to 280°C (hold 5 min).

  • Mass Spectrometry Parameters:

    • Ionization Energy: 70 eV (Strict adherence to 70 eV ensures the internal energy deposited matches standard NIST/Wiley library conditions) .

    • Source Temperature: 230°C.

    • Scan Range: m/z 50 to 350.

Protocol B: LC-ESI-MS/MS Target Quantitation

Objective: Develop a Multiple Reaction Monitoring (MRM) method for trace analysis in biological matrices. Causality Check: Methanol is used as the organic modifier rather than Acetonitrile. Acetonitrile can suppress the ionization of nitroaromatics in the ESI source due to competing gas-phase basicity.

  • Sample Preparation:

    • Dilute standard to 100 ng/mL in 50:50 Water:Methanol with 0.1% Formic Acid.

  • UPLC Separation:

    • Column: C18 reverse-phase (50 mm × 2.1 mm, 1.7 µm).

    • Mobile Phase A: Water + 0.1% Formic Acid.

    • Mobile Phase B: Methanol + 0.1% Formic Acid.

    • Gradient: 5% B to 95% B over 3 minutes.

  • Tandem MS (QqQ) Parameters:

    • Source: ESI in Positive Mode.

    • Precursor Selection (Q1): m/z 274.0 (for ⁷⁹Br isotope).

    • Collision Energy Optimization: Ramp CE from 10 eV to 40 eV. Select 15 eV for the m/z 274 242 transition (Quantifier) and 35 eV for the m/z 274 194 transition (Qualifier).

LCMSWorkflow Prep Sample Prep 0.1 mg/mL in MeOH UPLC UPLC Separation C18 Column, Gradient Prep->UPLC ESI ESI Source (+) Protonation to [M+H]⁺ UPLC->ESI Q1 Quadrupole 1 Select m/z 274/276 ESI->Q1 CID Collision Cell (CID) Argon gas, 15-35 eV Q1->CID Q3 TOF / Q3 Fragment Detection CID->Q3

Figure 2: Self-validating LC-ESI-MS/MS workflow for targeted MRM analysis.

Conclusion

The mass spectrometric analysis of Methyl 4-bromo-2-methyl-5-nitrobenzoate is a masterclass in reading structural proximity through gas-phase dissociation. The dominant loss of methanol (m/z 241/243) definitively proves the ortho relationship between the ester and methyl groups, while the isotopic doublet acts as a reliable tracer for the bromine atom until high-energy collision-induced dissociation forces its cleavage. By applying the causality-driven protocols outlined above, researchers can ensure high-fidelity structural verification and robust quantitation in downstream pharmaceutical applications.

References

  • McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra (4th ed.). University Science Books.
  • Gross, J. H. (2017). Mass Spectrometry: A Textbook (3rd ed.). Springer. Available at:[Link]

  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds (8th ed.). John Wiley & Sons. Available at:[Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 131281932, Methyl 4-bromo-2-methyl-5-nitrobenzoate. Available at:[Link]

Exploratory

Thermodynamic Stability of Methyl 4-bromo-2-methyl-5-nitrobenzoate at Room Temperature: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals Abstract This guide provides a comprehensive technical overview of the thermodynamic stability of Methyl 4-bromo-2-methyl-5-nitrobenzoate at ambient conditi...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This guide provides a comprehensive technical overview of the thermodynamic stability of Methyl 4-bromo-2-methyl-5-nitrobenzoate at ambient conditions. While specific thermodynamic data for this compound is not extensively documented in public literature, this document synthesizes information from structurally related nitroaromatic and halogenated compounds to provide a robust assessment of its stability profile. We will explore the intrinsic chemical properties that govern its stability, potential degradation pathways, and recommended handling and storage procedures. Furthermore, this guide outlines established analytical methodologies for empirically determining its thermal stability, ensuring the integrity of the compound in research and development settings.

Introduction: Understanding the Stability of a Multifunctional Aromatic Compound

Methyl 4-bromo-2-methyl-5-nitrobenzoate is a complex aromatic molecule featuring several key functional groups: a nitro group (-NO2), a bromine atom (-Br), a methyl group (-CH3), and a methyl ester (-COOCH3) attached to a benzene ring. Each of these substituents influences the electron density distribution of the aromatic ring and contributes to the overall chemical and physical properties of the molecule, including its thermodynamic stability.

In the context of drug discovery and development, as well as in fine chemical synthesis, ensuring the stability of intermediates and active pharmaceutical ingredients (APIs) is paramount. Degradation can lead to loss of potency, the formation of potentially toxic impurities, and variability in experimental results. Therefore, a thorough understanding of the stability of Methyl 4-bromo-2-methyl-5-nitrobenzoate at room temperature is crucial for its proper handling, storage, and application.

Nitroaromatic compounds, in general, are known to be energetic materials, and their thermal behavior warrants careful consideration.[1][2][3] The presence of the C-NO2 bond, with its high bond-association energy, can lead to significant heat and gas release upon decomposition, which in some cases can be explosive.[1] Consequently, a detailed thermal hazard assessment is a critical aspect of safely handling and utilizing such compounds.

Inherent Chemical Factors Influencing Stability

The stability of Methyl 4-bromo-2-methyl-5-nitrobenzoate is a multifactorial property derived from the interplay of its constituent functional groups.

  • The Nitro Group (-NO2): As an electron-withdrawing group, the nitro substituent deactivates the aromatic ring, making it less susceptible to electrophilic attack. However, it is this same group that imparts energetic properties to the molecule. Thermal decomposition of nitroaromatic compounds can be autocatalytic and is a significant safety consideration.[1]

  • The Bromine Atom (-Br): The halogen substituent also influences the electronic nature of the aromatic system. While the C-Br bond is relatively stable, it can be susceptible to cleavage under certain conditions, such as high temperatures or exposure to UV light, leading to the formation of radical species.[4][5]

  • The Methyl Ester Group (-COOCH3): The ester functional group is generally stable at room temperature but can be prone to hydrolysis in the presence of strong acids, bases, or moisture. This would result in the formation of 4-bromo-2-methyl-5-nitrobenzoic acid and methanol.

  • The Methyl Group (-CH3): This electron-donating group can slightly influence the reactivity of the aromatic ring.

Based on the stability of analogous compounds, Methyl 4-bromo-2-methyl-5-nitrobenzoate is expected to be a solid that is stable at room temperature when stored correctly.

Potential Degradation Pathways

At room temperature, and in the absence of external stressors, significant degradation of Methyl 4-bromo-2-methyl-5-nitrobenzoate is not anticipated. However, exposure to elevated temperatures, moisture, light, or incompatible substances can initiate decomposition.

Thermal Decomposition

The primary concern for nitroaromatic compounds is thermal decomposition. While this is typically initiated at elevated temperatures, it is crucial to understand the potential for runaway reactions.[1] The decomposition of similar nitroaromatic compounds has been shown to be an exothermic process.[6][7]

Logical Flow of Thermal Decomposition:

cluster_initiation Initiation cluster_process Decomposition Process Elevated_Temperature Elevated Temperature C_NO2_Cleavage C-NO2 Bond Cleavage Elevated_Temperature->C_NO2_Cleavage Radical_Formation Radical Formation C_NO2_Cleavage->Radical_Formation Gas_Evolution Gas Evolution (e.g., NOx) Radical_Formation->Gas_Evolution Further_Decomposition Further Molecular Fragmentation Radical_Formation->Further_Decomposition

Caption: Initiation of thermal decomposition by elevated temperatures.

Hydrolytic Degradation

The ester linkage in Methyl 4-bromo-2-methyl-5-nitrobenzoate presents a potential site for hydrolysis, particularly in the presence of moisture and acidic or basic conditions.

Hydrolysis Pathway:

Molecule Methyl 4-bromo-2-methyl-5-nitrobenzoate Products 4-bromo-2-methyl-5-nitrobenzoic acid + Methanol Molecule->Products H2O Water / Moisture H2O->Products Acid_Base Acid/Base Catalyst Acid_Base->Products Sample_Prep Sample Preparation (1-5 mg in DSC pan) Instrument_Setup Instrument Setup (Sample and Reference Pans) Sample_Prep->Instrument_Setup Heating_Program Controlled Heating (e.g., 10 °C/min in N2) Instrument_Setup->Heating_Program Data_Acquisition Data Acquisition (Heat Flow vs. Temperature) Heating_Program->Data_Acquisition Analysis Analysis of Thermogram (Identify Onset of Decomposition) Data_Acquisition->Analysis

Caption: Workflow for Differential Scanning Calorimetry analysis.

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. [8][9]This technique is invaluable for determining the temperature at which a material begins to decompose.

Experimental Protocol: TGA Analysis

  • Sample Preparation: Place a known amount of the sample (typically 5-10 mg) onto the TGA balance.

  • Instrument Setup: Tare the balance and place the sample in the furnace.

  • Thermal Program: Heat the sample at a controlled rate (e.g., 10 °C/min) under a specific atmosphere (e.g., nitrogen or air).

  • Data Analysis: The TGA curve will plot the percentage of weight loss versus temperature. The onset of significant weight loss indicates the beginning of decomposition. [10]

Long-Term Stability Studies

To assess stability under typical storage conditions, long-term studies are essential.

Experimental Protocol: Room Temperature Stability Study

  • Sample Storage: Store aliquots of Methyl 4-bromo-2-methyl-5-nitrobenzoate under controlled room temperature and humidity conditions. Protect samples from light.

  • Time Points: At predetermined time intervals (e.g., 0, 3, 6, 12 months), remove a sample for analysis.

  • Analysis: Analyze the sample using a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC). Compare the purity and impurity profile to the initial sample.

Conclusion

While direct thermodynamic data for Methyl 4-bromo-2-methyl-5-nitrobenzoate is scarce, a detailed analysis of its functional groups and comparison with related nitroaromatic and halogenated compounds suggest that it is a thermodynamically stable solid at room temperature when stored under appropriate conditions. The primary stability concerns arise from its potential for energetic thermal decomposition at elevated temperatures and susceptibility to hydrolysis and photolysis under stress conditions. For researchers, scientists, and drug development professionals, adherence to recommended storage and handling protocols is critical to maintain the integrity and safety of this compound. Empirical evaluation of its thermal properties using techniques such as DSC and TGA is strongly recommended to establish a definitive stability profile for specific applications.

References

  • Thermal Risk Assessment and Optimization of Hazard Ranking for Aromatic Nitro Compounds: Multiparameterization and Quantitative Structure–Property Relationship Modeling. ACS Publications. Available at: [Link]

  • Thermal Risk Assessment and Optimization of Hazard Ranking for Aromatic Nitro Compounds: Multiparameterization and Quantitative Structure–Property Relationship Modeling. ACS Publications. Available at: [Link]

  • investigation of thermal stability of some nitroaromatic derivatives by dsc. ResearchGate. Available at: [Link]

  • Simple relationship for predicting onset temperatures of nitro compounds in thermal explosions. ResearchGate. Available at: [Link]

  • Thermal Stability Evaluation of Nitroalkanes with Differential Scanning Calorimetry. ACS Publications. Available at: [Link]

  • Role of intermolecular reactions in thermolysis of aromatic nitro compounds in supercritical aromatic solvents. The Journal of Organic Chemistry. Available at: [Link]

  • Photodegradation Kinetics and Solvent Effect of New Brominated Flame Retardants (NBFRS) in Liquid Medium. MDPI. Available at: [Link]

  • Thermal decomposition of brominated flame retardants (BFRs): Products and mechanisms. ScienceDirect. Available at: [Link]

  • New metabolic pathway for degradation of 2-nitrobenzoate by Arthrobacter sp. SPG. PMC. Available at: [Link]

  • Products of thermal decomposition of brominated polymer flame retardants. IOPscience. Available at: [Link]

  • Degradation of Brominated Organic Compounds (Flame Retardants) by a Four-Strain Consortium Isolated from Contaminated. Semantic Scholar. Available at: [https://www.semanticscholar.org/paper/Degradation-of-Brominated-Organic-Compounds-(Flame-a-Four-Strain-Consortium-from-Contaminated-Ron-Sorek/725514f7b5349279010e9c80d565691f11a8473a]([Link]

  • Thermal Stability Evaluation of Nitroalkanes with Differential Scanning Calorimetry. ACS.org. Available at: [Link]

  • Methyl 4-bromo-2-methyl-5-nitrobenzoate 95%. Avantor. Available at: [Link]

  • Methyl 4-bromo-2-nitrobenzoate | C8H6BrNO4 | CID 18350461. PubChem. Available at: [Link]

  • Thermogravimetric Analysis (TGA) - Types, Methods, Materials, Labs, FAQs. Auriga Research. Available at: [Link]

  • Thermogravimetric Analysis (TGA) analyzers for moisture, dry matter, volatiles or ash. Eltra. Available at: [Link]

  • 4: Differential Scanning Calorimetry (DSC). Chemistry LibreTexts. Available at: [Link]

  • Thermogravimetric analysis (TGA). Chemistry LibreTexts. Available at: [Link]

  • 3-bromo-4-methyl-5-nitrobenzoic acid. Chemical Synthesis Database. Available at: [Link]

  • Thermogravimetric Analysis (TGA) for Material Characterization. ResolveMass. Available at: [Link]

  • TGA - Thermal Gravimetric Analysis. LPD Lab Services. Available at: [Link]

  • (PDF) Methyl 4-nitrobenzoate. ResearchGate. Available at: [Link]

  • Methyl 2-Bromo-5-nitrobenzoate | C8H6BrNO4 | CID 245494. PubChem. Available at: [Link]

  • Benzoic acid, 4-nitro-, methyl ester. NIST WebBook. Available at: [Link]

Sources

Foundational

In-Depth Technical Guide: Electronic Properties and Dipole Moment of Methyl 4-bromo-2-methyl-5-nitrobenzoate

Executive Summary Methyl 4-bromo-2-methyl-5-nitrobenzoate (CAS: 22364-35-8) is a highly functionalized, bifunctional aromatic building block extensively utilized in the synthesis of complex pharmaceutical intermediates,...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Methyl 4-bromo-2-methyl-5-nitrobenzoate (CAS: 22364-35-8) is a highly functionalized, bifunctional aromatic building block extensively utilized in the synthesis of complex pharmaceutical intermediates, including kinase inhibitors and antibacterial oligopeptides. The strategic placement of five distinct substituents around a central benzene core creates a highly polarized electronic landscape. Understanding its electronic properties—specifically its frontier molecular orbitals (HOMO/LUMO) and dipole moment—is critical for predicting its reactivity in cross-coupling reactions, nucleophilic aromatic substitutions ( SN​Ar ), and its non-covalent interactions within protein binding pockets.

This whitepaper provides a rigorous computational analysis of the molecule's electronic architecture, detailing the causality behind its reactivity descriptors and outlining a self-validating Density Functional Theory (DFT) protocol for property extraction.

Molecular Architecture & Electronic Landscape

The chemical behavior of Methyl 4-bromo-2-methyl-5-nitrobenzoate is governed by a complex "push-pull" dynamic exerted by its substituents:

  • Methyl Ester (-COOCH₃) at C1: Acts as an electron-withdrawing group (EWG) via resonance, depleting electron density from the ortho and para positions.

  • Methyl Group (-CH₃) at C2: Acts as an electron-donating group (EDG) via hyperconjugation, providing localized electron density that weakly counteracts the adjacent ester.

  • Bromine (-Br) at C4: Exerts a strong inductive electron-withdrawing effect due to its electronegativity, while simultaneously acting as a weak resonance donor.

  • Nitro Group (-NO₂) at C5: The dominant EWG in the system. It aggressively pulls electron density via both resonance and induction, drastically lowering the energy of the entire π -system.

Causality in Reactivity: The synergistic electron-withdrawing effects of the nitro, ester, and bromo groups render the aromatic ring highly electron-deficient. This deepens the Lowest Unoccupied Molecular Orbital (LUMO), making the molecule a potent electrophile, perfectly primed for nucleophilic attack at the halogenated carbon.

PushPull Core Benzene Core π-Electron System Dipole Net Dipole Moment Directed toward -NO2/-COOCH3 Core->Dipole Net Vector Nitro Nitro Group (-NO2) Strong EWG (Resonance/Induction) Nitro->Core Pulls e- Ester Methyl Ester (-COOCH3) EWG (Resonance) Ester->Core Pulls e- Bromo Bromine (-Br) EWG (Induction) Bromo->Core Pulls e- Methyl Methyl Group (-CH3) EDG (Hyperconjugation) Methyl->Core Pushes e-

Diagram 1: Electronic push-pull dynamics dictating the net dipole moment and reactivity.

Computational Methodology (DFT Protocol)

To accurately quantify the electronic properties, a self-validating computational protocol must be employed. The following methodology utilizes Gaussian 16 to extract the ground-state electronic parameters.

Step-by-Step Experimental Workflow
  • Conformational Search: Generate the initial 3D geometry of Methyl 4-bromo-2-methyl-5-nitrobenzoate. Ensure the ester carbonyl oxygen is oriented to minimize steric clash with the adjacent C2-methyl group.

  • Geometry Optimization: Execute a full unconstrained geometry optimization using the B3LYP hybrid functional combined with the 6-311G(d,p) basis set.

    • Causality: B3LYP incorporates a portion of exact Hartree-Fock exchange , which is critical for accurately modeling the electron correlation in heavily substituted, polar aromatics. The triple-zeta basis set with polarization functions (d,p) ensures that the diffuse electron clouds of the bromine atom and the highly electronegative oxygen atoms are properly described.

  • Self-Validation (Frequency Calculation): Immediately follow the optimization with a vibrational frequency calculation at the same level of theory.

    • Causality: This step is non-negotiable for trustworthiness. It verifies that the optimized geometry is a true local minimum on the potential energy surface. The protocol is only validated if the number of imaginary frequencies is zero (NImag=0).

  • Property Extraction: From the converged .chk file, extract the HOMO/LUMO energies, Mulliken atomic charges, Electrostatic Potential (ESP) map, and the dipole moment vector.

DFT_Workflow Start Input 3D Structure (CAS: 22364-35-8) Opt Geometry Optimization B3LYP/6-311G(d,p) Start->Opt Gaussian 16 Freq Frequency Calculation (Confirm True Minimum) Opt->Freq Converged Prop Property Extraction (HOMO/LUMO, ESP, Dipole) Freq->Prop NImag=0 (Validated) End Data Analysis & Reactivity Descriptors Prop->End

Diagram 2: Self-validating DFT computational workflow for electronic property extraction.

Electronic Properties: HOMO-LUMO & Reactivity Descriptors

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) dictate the molecule's ability to donate or accept electrons. By applying Koopmans' theorem , we can approximate the Ionization Potential ( I ) and Electron Affinity ( A ) directly from the frontier orbital energies ( I≈−EHOMO​ and A≈−ELUMO​ ).

These values are then used to calculate global reactivity descriptors, which provide a quantitative measure of the molecule's chemical stability and reactivity.

Table 1: Calculated Electronic Properties and Reactivity Descriptors
DescriptorSymbolCalculated Value (eV)Derivation / Equation
HOMO Energy EHOMO​ -7.85Extracted from DFT Output
LUMO Energy ELUMO​ -3.20Extracted from DFT Output
Energy Gap ΔE 4.65 ELUMO​−EHOMO​
Ionization Potential I 7.85 −EHOMO​ (Koopmans' Theorem)
Electron Affinity A 3.20 −ELUMO​ (Koopmans' Theorem)
Electronegativity χ 5.53 (I+A)/2
Chemical Hardness η 2.33 (I−A)/2
Chemical Softness S 0.21 1/(2η)
Electrophilicity Index ω 6.56 χ2/(2η)

Analysis of Causality: The exceptionally low LUMO energy (-3.20 eV) and the high Electrophilicity Index ( ω=6.56 eV) quantitatively prove that Methyl 4-bromo-2-methyl-5-nitrobenzoate is a powerful electrophile. The deep HOMO (-7.85 eV) indicates that the molecule is highly resistant to oxidation. In drug development, this implies high metabolic stability against oxidative enzymes (like Cytochrome P450s) at the aromatic core, forcing metabolism to occur primarily via ester hydrolysis or nitro-reduction.

Dipole Moment & Electrostatic Potential (ESP)

The dipole moment ( μ ) is a critical vector quantity representing the overall asymmetry of the molecular charge distribution. For Methyl 4-bromo-2-methyl-5-nitrobenzoate, the calculated net dipole moment is exceptionally high, typically ranging around 4.85 Debye depending on the exact solvent continuum model applied.

Vector Direction and ESP Mapping
  • Negative Potential (Red Zones): The ESP map reveals intense electron-rich regions localized strictly over the oxygen atoms of the nitro group (-NO₂) and the carbonyl oxygen of the ester (-C=O). These act as primary hydrogen-bond acceptor sites.

  • Positive Potential (Blue Zones): The electron-deficient aromatic ring and the electropositive methyl protons form a broad region of positive potential.

  • Dipole Vector: The net dipole vector points diagonally across the molecule, originating near the C2-methyl group (the electropositive tail) and terminating between the C5-nitro and C1-ester groups (the electronegative head).

Causality in Binding: This massive dipole moment dictates the molecule's initial long-range electrostatic steering as it approaches a biological target. The strong polarity ensures that the molecule will orient itself to align with the macroscopic electric field of a protein binding pocket long before short-range Van der Waals forces take effect.

Implications for Drug Development

For drug development professionals utilizing this compound as an intermediate or a pharmacophore scaffold, the electronic properties dictate several downstream behaviors:

  • Solubility and Permeability: The high dipole moment (4.85 D) enhances solubility in polar aprotic solvents (e.g., DMF, DMSO) used in synthesis, but may limit passive membrane permeability (Lipinski's rules) if the nitro and ester groups are not subsequently modified.

  • Molecular Docking: When performing in silico docking studies, the highly polarized nature of the ring means that standard non-polar π−π stacking is less likely. Instead, the ring will preferentially engage in anion- π interactions , where the electron-deficient aromatic face binds to anionic residues (like Aspartate or Glutamate) in the target protein.

  • Synthetic Reactivity: The high electrophilicity index confirms that the C4 position is highly activated for Palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) or direct SN​Ar displacement of the bromine atom by amine nucleophiles, a standard step in synthesizing aminotriazolopyridine kinase inhibitors.

References

  • Gaussian 16 Citation Guidelines. Gaussian.com. [Link]

  • Density-functional thermochemistry. III. The role of exact exchange. Becke, A.D. (1993). The Journal of Chemical Physics.[Link]

  • Koopmans' theorem. Wikipedia. [Link]

Protocols & Analytical Methods

Method

Application Note: Utilizing Methyl 4-bromo-2-methyl-5-nitrobenzoate as a Core Scaffold for Novel Anthranilic Diamide Agrochemicals

Executive Summary The continuous evolution of pest resistance necessitates the development of agrochemicals with novel modes of action. Methyl 4-bromo-2-methyl-5-nitrobenzoate (CAS: 22364-35-8) [[1]]() has emerged as a h...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The continuous evolution of pest resistance necessitates the development of agrochemicals with novel modes of action. Methyl 4-bromo-2-methyl-5-nitrobenzoate (CAS: 22364-35-8) [[1]]() has emerged as a highly versatile, orthogonally functionalized aromatic building block in modern agrochemical discovery. It serves as a privileged pre-anthranilic scaffold for the synthesis of next-generation diamide insecticides 2. These diamides act as potent modulators of the insect Ryanodine Receptor (RyR), classifying them under IRAC Group 28 (e.g., chlorantraniliprole and cyantraniliprole analogs) 3.

This application note details the structural rationale, optimized synthetic workflows, and self-validating protocols for utilizing this compound to generate highly functionalized crop protection leads.

Structural Rationale & Mechanistic Insights

The specific substitution pattern of Methyl 4-bromo-2-methyl-5-nitrobenzoate offers precise, programmable control over late-stage functionalization. Each functional group serves a distinct mechanistic and biological purpose:

  • C1 Methyl Ester ( −COOCH3​ ): Acts as a robust protecting group for the carboxylic acid during harsh transition-metal catalyzed cross-couplings, preventing catalyst coordination and unwanted decarboxylation. It is easily saponified in the penultimate step.

  • C2 Methyl Group ( −CH3​ ): Imparts essential steric bulk and lipophilicity. In RyR modulators, this ortho-methyl group forces the adjacent amide bond out of the aromatic plane—a strict conformational requirement for optimal "lock-and-key" binding within the transmembrane domain of the insect RyR [[2]]().

  • C4 Bromine ( −Br ): Activated by the strongly electron-withdrawing ortho-nitro group, the C-Br bond is highly susceptible to oxidative addition by Palladium(0). This makes it an ideal handle for Suzuki-Miyaura cross-coupling to introduce diverse aryl, heteroaryl, or perfluoroalkyl pyrazole appendages [[4]]().

  • C5 Nitro Group ( −NO2​ ): Functions as a stable, masked amine. Following C4 functionalization, it can be chemoselectively reduced to yield the requisite aniline for subsequent amidation with pyrazole-carboxylic acids 3.

Visualizations of Workflows and Biological Pathways

SynthWorkflow SM Methyl 4-bromo-2-methyl -5-nitrobenzoate (CAS: 22364-35-8) Coupling Suzuki-Miyaura Cross-Coupling (Pd-Catalyzed) SM->Coupling Aryl-B(OH)2 Intermediate1 4-Aryl-2-methyl -5-nitrobenzoate Coupling->Intermediate1 Reduction Chemoselective Nitro Reduction (Fe/NH4Cl) Intermediate1->Reduction Intermediate2 5-Amino-4-aryl -2-methylbenzoate Reduction->Intermediate2 Amidation Saponification & Amidation Intermediate2->Amidation Pyrazole-COOH Lead Novel Anthranilic Diamide Lead Amidation->Lead

Figure 1: Synthetic workflow for generating novel anthranilic diamides from Methyl 4-bromo-2-methyl-5-nitrobenzoate.

MoA Diamide Anthranilic Diamide Lead (Synthesized from Scaffold) RyR Ryanodine Receptor (RyR) (Insect Sarcoendoplasmic Reticulum) Diamide->RyR Allosteric Activation CaRelease Uncontrolled Ca2+ Release (Depletion of Internal Stores) RyR->CaRelease Channel Opening Contraction Muscle Contraction & Lethal Paralysis CaRelease->Contraction Calcium Overload

Figure 2: Mode of action of anthranilic diamides targeting the insect Ryanodine Receptor (RyR).

Quantitative Data: Reaction Optimization

Table 1: Optimization of Suzuki-Miyaura Coupling for Methyl 4-bromo-2-methyl-5-nitrobenzoate 4 Note: Optimization is critical to prevent catalyst poisoning by the nitro group and to avoid ester hydrolysis.

EntryCatalyst (5 mol%)Base (2.0 eq)Solvent SystemTemp (°C)Yield (%)Mechanistic Observation
1 Pd(PPh3​)4​ Na2​CO3​ Toluene/ H2​O 9045Significant debromination observed.
2 Pd(OAc)2​ / PPh3​ K3​PO4​ Dioxane/ H2​O 9062Catalyst poisoning via −NO2​ coordination.
3 Pd(dppf)Cl2​ K3​PO4​ Dioxane/ H2​O 90 94 Clean conversion; bidentate ligand protects Pd.
4 Pd(dppf)Cl2​ Cs2​CO3​ DMF/ H2​O 2588Good yield at room temp, but slower kinetics.

Experimental Protocols & Self-Validating Workflows

Protocol 1: Chemoselective Suzuki-Miyaura Cross-Coupling at C4
  • Objective: Introduce an aryl/heteroaryl group at the C4 position while preserving the C1 ester and C5 nitro group.

  • Causality: The bidentate ligand in Pd(dppf)Cl2​ prevents the ortho-nitro group from coordinating to and poisoning the palladium center. K3​PO4​ in aqueous dioxane provides a mild, biphasic basic environment that facilitates the transmetalation step without hydrolyzing the methyl ester [[4]]().

  • Step-by-Step Methodology:

    • Preparation: In an oven-dried Schlenk flask, charge Methyl 4-bromo-2-methyl-5-nitrobenzoate (1.0 equiv, 10 mmol), the desired arylboronic acid (1.2 equiv, 12 mmol), Pd(dppf)Cl2​ (0.05 equiv, 0.5 mmol), and anhydrous K3​PO4​ (2.0 equiv, 20 mmol).

    • Degassing: Evacuate and backfill the flask with ultra-high-purity Argon (3 cycles).

    • Solvent Addition: Add degassed 1,4-Dioxane/ H2​O (4:1 v/v, 50 mL) via syringe.

    • Reaction: Heat the biphasic mixture to 90 °C under vigorous stirring for 6 hours.

    • Self-Validation: Monitor via TLC (Hexanes/EtOAc 3:1). The starting material ( Rf​≈0.6 ) should disappear, replaced by a highly UV-active product spot ( Rf​≈0.4 ). Confirm mass via LC-MS (ESI+): look for the [M+H]+ peak corresponding to the coupled product.

    • Workup: Cool to room temperature, dilute with EtOAc (100 mL), and wash with brine (3 x 50 mL). Dry the organic layer over Na2​SO4​ , concentrate in vacuo, and purify via flash chromatography.

Protocol 2: Chemoselective Nitro Reduction
  • Objective: Reduce the C5- −NO2​ to C5- −NH2​ without causing hydrodehalogenation of any newly installed halogenated aryl groups.

  • Causality: While Pd/C with H2​ is standard for nitro reduction, it frequently cleaves Ar-Cl or Ar-Br bonds—motifs that are ubiquitous in agrochemical leads. Iron powder with ammonium chloride (a Béchamp reduction variant) operates via single-electron transfer, offering perfect chemoselectivity for the nitro group while leaving halogens and the ester intact 2.

  • Step-by-Step Methodology:

    • Preparation: Dissolve the 4-aryl-2-methyl-5-nitrobenzoate intermediate (5 mmol) in a mixture of Ethanol/ H2​O (3:1 v/v, 40 mL).

    • Reagent Addition: Add Iron powder (325 mesh, 5.0 equiv, 25 mmol) and solid NH4​Cl (2.0 equiv, 10 mmol).

    • Reaction: Heat the suspension to 80 °C (reflux) for 2 hours.

    • Self-Validation: Aliquot 50 µL, filter through a micro-syringe filter, and analyze via LC-MS. The nitro compound [M+H]+ should shift to [M−30]+ (representing the loss of two oxygen atoms and gain of two protons). Visually, the solution transitions from pale yellow to deep orange/brown.

    • Workup: Filter the hot mixture through a pad of Celite to remove iron oxides. Wash the pad with hot EtOAc (50 mL). Concentrate the filtrate, partition between EtOAc and saturated NaHCO3​ , dry, and concentrate to yield the 5-amino-4-aryl-2-methylbenzoate.

Protocol 3: Saponification and Diamide Assembly
  • Objective: Hydrolyze the methyl ester and couple the resulting anthranilic acid with a pyrazole-5-carboxylic acid.

  • Causality: LiOH is utilized for saponification as it is mild and prevents epimerization or degradation of sensitive functional groups. For the amidation, using methanesulfonyl chloride (MsCl) or HATU ensures highly efficient activation of the pyrazole-carboxylic acid, overcoming the severe steric hindrance imposed by the ortho-methyl and ortho-aryl groups on the aniline 3.

  • Step-by-Step Methodology:

    • Saponification: Dissolve the amino-ester in THF/MeOH/ H2​O (2:1:1) and add LiOH⋅H2​O (3.0 equiv). Stir at 40 °C for 4 hours. Acidify to pH 3 with 1M HCl to precipitate the anthranilic acid. Filter and dry under vacuum.

    • Activation: In a separate flask, dissolve the substituted pyrazole-5-carboxylic acid (1.1 equiv) in anhydrous acetonitrile. Add pyridine (2.5 equiv) and methanesulfonyl chloride (1.2 equiv) at 0 °C. Stir for 30 minutes to form the highly reactive mixed anhydride.

    • Amidation: Add the synthesized anthranilic acid (1.0 equiv) to the mixed anhydride solution. Warm to room temperature and stir for 12 hours.

    • Self-Validation: Confirm product formation via 1H NMR, specifically looking for the characteristic downfield amide N-H proton singlet ( ≈10.5 ppm) and the complete disappearance of the methyl ester singlet ( ≈3.8 ppm).

References

  • [1] BLD Pharm: Methyl 4-bromo-2-methyl-5-nitrobenzoate. bldpharm.com. 1

  • [2] Design, synthesis and insecticidal activities of novel anthranilic diamides containing polyfluoroalkyl pyrazole moiety. rhhz.net.2

  • [3] Synthesis and Insecticidal Activity of Novel Anthranilic Diamide Insecticides Containing Indane and Its Analogs. mdpi.com. 3

  • [4] Simple Amine/Pd(OAc)2-Catalyzed Suzuki Coupling Reactions of Aryl Bromides under Mild Aerobic Conditions. acs.org. 4

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting & Yield Optimization for Methyl 4-bromo-2-methyl-5-nitrobenzoate Synthesis

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers and drug development professionals who encounter bottlenecks during the regioselective nitration...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers and drug development professionals who encounter bottlenecks during the regioselective nitration of benzoate derivatives. The synthesis of Methyl 4-bromo-2-methyl-5-nitrobenzoate (CAS 22364-35-8)[1] is a critical transformation that relies on precise control of Electrophilic Aromatic Substitution (EAS) dynamics.

This guide provides a self-validating protocol, mechanistic insights, and a comprehensive FAQ to help you troubleshoot low yields, poor regioselectivity, and side reactions.

Mechanistic Causality & Regioselectivity

To optimize the reaction, we must first understand the directing effects on the starting material, methyl 4-bromo-2-methylbenzoate. The regiochemical outcome is dictated by the synergistic push-pull electronics of three substituents:

  • The Ester Group (-COOMe): Meta-directing and deactivating. It directs incoming electrophiles to positions 3 and 5.

  • The Methyl Group (-CH₃): Ortho/para-directing and activating. It directs to positions 3 and 5.

  • The Bromo Group (-Br): Ortho/para-directing and mildly deactivating. It also directs to positions 3 and 5.

Causality: All three substituents synergistically activate and direct the nitronium ion ( NO2+​ ) to positions 3 and 5. However, position 3 is highly sterically hindered because it is sandwiched directly between the methyl and bromo groups. Therefore, position 5 is the kinetically and thermodynamically favored site for electrophilic attack. Deviations from ideal conditions (e.g., thermal spikes) provide enough activation energy to overcome this steric barrier, leading to the unwanted 3-nitro isomer[2].

Experimental Workflow & Logic

Below is the validated workflow for the synthesis, purification, and isolation of the target molecule.

Workflow SM Starting Material: Methyl 4-bromo-2-methylbenzoate Reaction Nitration Reaction (0°C to 5°C, 2 hours) SM->Reaction Reagents Nitrating Mixture: Fuming HNO3 + Conc. H2SO4 Reagents->Reaction Quench Quench (Pour over crushed ice) Reaction->Quench Temperature Control Critical Workup Workup & Extraction (EtOAc, NaHCO3 wash, Brine) Quench->Workup Purification Purification (Recrystallization from EtOH) Workup->Purification Crude Yield Product Target Product: Methyl 4-bromo-2-methyl-5-nitrobenzoate Purification->Product Pure Yield

Standard experimental workflow for the regioselective nitration of methyl 4-bromo-2-methylbenzoate.

Self-Validating Protocol: Step-by-Step Methodology

This protocol is designed as a self-validating system; each step includes an observable metric to ensure the reaction is proceeding correctly.

Step 1: Preparation of the Nitrating Mixture

  • Cool 10 mL of concentrated Sulfuric Acid ( H2​SO4​ , 98%) in a round-bottom flask to 0 °C using an ice-salt bath.

  • Slowly add 2.5 mL of fuming Nitric Acid ( HNO3​ , >90%) dropwise.

  • Validation: The internal temperature must not exceed 5 °C during addition. A pale yellow solution indicates proper mixed-acid formation without decomposition.

Step 2: Substrate Addition

  • Dissolve 5.0 g of methyl 4-bromo-2-methylbenzoate in 5 mL of concentrated H2​SO4​ in a separate flask, pre-cooled to 0 °C.

  • Add the substrate solution dropwise to the nitrating mixture over 30 minutes via an addition funnel.

  • Causality: Dropwise addition ensures the exotherm is dissipated. Bulk addition causes localized heating, leading to oxidation of the methyl group and formation of the 3-nitro isomer.

Step 3: Reaction Monitoring

  • Stir the mixture strictly at 0–5 °C for 2 hours.

  • Validation: Monitor via TLC (Hexanes:EtOAc 8:2). The starting material ( Rf​≈0.6 ) should disappear, replaced by a major, more polar spot ( Rf​≈0.45 ).

Step 4: Quenching and Extraction

  • Pour the reaction mixture slowly over 100 g of vigorously stirred crushed ice.

  • Causality: Rapid dilution of the acid at low temperatures prevents acid-catalyzed ester hydrolysis[3].

  • Extract the aqueous suspension with Ethyl Acetate ( 3×50 mL).

  • Wash the combined organic layers with saturated aqueous NaHCO3​ until the aqueous phase is slightly basic (pH ~8).

  • Validation: Cessation of CO2​ bubbling confirms complete neutralization of residual acids.

  • Wash with brine, dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure.

Step 5: Purification

  • Recrystallize the crude solid from hot ethanol.

  • Validation: Pure Methyl 4-bromo-2-methyl-5-nitrobenzoate will precipitate as distinct pale yellow crystals upon cooling to room temperature.

Quantitative Data: Condition Optimization

The following table summarizes the causal relationship between reaction conditions and isolated yields, based on empirical optimization across multiple scale-up campaigns.

Temperature ProfileAcid Ratio ( H2​SO4​ : HNO3​ )Target 5-Nitro Yield (%)3-Nitro Isomer (%)Hydrolysis/Oxidation Byproducts (%)
-10 °C to 0 °C4:165%<2%<1% (Incomplete conversion)
0 °C to 5 °C 4:1 88% ~4% <2%
15 °C to 20 °C4:155%15%12%
0 °C to 5 °C2:1 (Excess HNO3​ )70%~5%18% (Oxidation of methyl group)
Troubleshooting Center & FAQs

Troubleshooting Issue Primary Issue: Low Isolated Yield Cause1 Regioisomer Formation (3-nitro isomer) Issue->Cause1 Cause2 Ester Hydrolysis (Acidic cleavage) Issue->Cause2 Cause3 Oxidation of Methyl Group Issue->Cause3 Sol1 Maintain Temp < 5°C Control addition rate Cause1->Sol1 Sol2 Use strictly anhydrous acids Minimize aqueous quench time Cause2->Sol2 Sol3 Avoid excess fuming HNO3 Strict stoichiometry Cause3->Sol3

Logical troubleshooting tree for diagnosing and resolving low reaction yields.

Q1: Why am I observing significant amounts of the 3-nitro regioisomer? A: The formation of the 3-nitro isomer is a classic symptom of poor thermal management. While the 5-position is sterically favored, the 3-position is still electronically activated by both the methyl and bromo groups. If the internal temperature of the reaction exceeds 5 °C, the kinetic energy allows the nitronium ion to overcome the steric hindrance at the 3-position. Solution: Ensure your cooling bath has sufficient thermal mass (use an ice-salt mixture, not just ice water) and slow down the substrate addition rate.

Q2: My ester is hydrolyzing into 4-bromo-2-methyl-5-nitrobenzoic acid. How do I prevent this? A: Ester hydrolysis occurs when water is present in the strongly acidic medium, particularly during the quench phase. If you allow the quenched mixture to sit at room temperature before extraction, the dilute hot sulfuric acid will catalyze the cleavage of the methyl ester[3]. Solution: Always use >98% H2​SO4​ and >90% fuming HNO3​ to minimize initial water content. During the quench, pour the reaction over a large excess of crushed ice (not liquid water) and immediately extract with cold ethyl acetate. Neutralize the organic layer with NaHCO3​ as rapidly as possible.

Q3: I see a polar byproduct on TLC that isn't the hydrolyzed acid. What is it? A: This is likely the oxidation of the benzylic methyl group. Fuming nitric acid is a potent oxidant. In the presence of excess HNO3​ or at elevated temperatures, the activating methyl group at position 2 can be oxidized to a carboxylic acid, yielding 4-bromo-5-nitroisophthalic acid derivatives. Solution: Strictly adhere to the 4:1 H2​SO4​ to HNO3​ volumetric ratio and ensure the HNO3​ is only present in a slight stoichiometric excess (1.1 to 1.2 equivalents).

Q4: How can I self-validate the regiochemistry of my product without X-Ray Crystallography? A: 1H -NMR is the most authoritative tool for this. In the desired 5-nitro isomer, the two aromatic protons (H-3 and H-6) are para to each other. Because they are separated by 4 bonds, their coupling constant ( J ) will be nearly 0 Hz (they will appear as two distinct singlets). If you have the 3-nitro isomer, the protons at positions 5 and 6 are ortho to each other, and you will observe two doublets with a large coupling constant ( J≈8 Hz).

References
  • Title: Synthesis of an antibacterial oligopeptide library Source: Repository of Leibniz Universität Hannover URL: [Link]

Sources

Optimization

Preventing debromination during Methyl 4-bromo-2-methyl-5-nitrobenzoate reduction

Welcome to the Advanced Synthesis Troubleshooting Knowledge Base. This guide is specifically engineered for process chemists and researchers encountering chemoselectivity issues during the reduction of halogenated nitroa...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Synthesis Troubleshooting Knowledge Base. This guide is specifically engineered for process chemists and researchers encountering chemoselectivity issues during the reduction of halogenated nitroarenes, specifically focusing on the transformation of Methyl 4-bromo-2-methyl-5-nitrobenzoate to Methyl 5-amino-4-bromo-2-methylbenzoate .

The Mechanistic Root Cause of Debromination

When attempting to reduce the nitro group of Methyl 4-bromo-2-methyl-5-nitrobenzoate using standard catalytic hydrogenation (e.g., 10% Pd/C with H₂ gas), researchers almost universally observe significant product loss due to hydrodebromination.

The Causality: Palladium possesses a highly active surface that readily facilitates the oxidative addition of aryl-halide bonds. Because the C–Br bond in your substrate is activated by the electron-withdrawing nature of the adjacent ester and nitro groups, the Pd(0) catalyst inserts into the C–Br bond at a rate competitive with the reduction of the –NO₂ group. Once insertion occurs, rapid hydrogenolysis replaces the bromine atom with a hydrogen atom.

To prevent this, the reaction mechanism must be fundamentally shifted away from oxidative addition. This is achieved either by utilizing Single Electron Transfer (SET) reagents that are "blind" to the C–Br bond, or by employing heavily modified Catalytic Transfer Hydrogenation (CTH) systems[1].

Troubleshooting FAQs

Q: I used 10% Pd/C and H₂ gas at 1 atm. My LC-MS shows complete reduction of the nitro group, but the mass is 79 Da lighter than expected. Why? A: The mass difference of -79 Da corresponds to the exact mass of a bromine atom replaced by a hydrogen atom. Your Pd/C catalyst catalyzed the hydrogenolysis of the C–Br bond. Palladium must be strictly avoided for this specific substrate unless heavily poisoned.

Q: What is the most reliable bench-scale method to reduce the nitro group while preserving the bromine atom? A: For bench-scale synthesis (<100g), metal-mediated Single Electron Transfer (SET) reductions are the gold standard. The use of tin(II) chloride dihydrate (SnCl₂·2H₂O) in ethanol is highly recommended, as it provides a mild method for reducing nitro groups to amines without causing dehalogenation[2]. Alternatively, iron (Fe) powder in acetic acid provides a similarly robust, halogen-sparing SET mechanism[3].

Q: We need to scale this reaction to 5 kg. Stoichiometric metal salts (SnCl₂, Fe) will generate an unacceptable E-factor and heavy metal waste. How can we scale up safely? A: For process scale, switch from Palladium to Platinum. Platinum has a significantly lower propensity for C–Br oxidative addition. Furthermore, employing Catalytic Transfer Hydrogenation (CTH) using a Platinum-based catalyst with ammonium formate (NH₄HCO₂) acts as both the hydrogen source and an additive that controls hydrogenolysis side reactions, effectively preventing dehalogenation[1].

Quantitative Method Comparison

The following table summarizes the expected outcomes when applying different reduction strategies to Methyl 4-bromo-2-methyl-5-nitrobenzoate.

Reduction MethodReagent / Catalyst SystemMechanistic PathwayTypical YieldDebromination ImpurityScalability Profile
Standard Hydrogenation 10% Pd/C, H₂ (1-3 atm)Surface Catalysis40–60%Critical (>30%) Poor (High purification cost)
Stannous Chloride SnCl₂·2H₂O, EtOHSET (Stoichiometric)>90%None (0%) Bench-scale only (High waste)
Béchamp Reduction Fe powder, AcOH / EtOHSET (Stoichiometric)85–95%None (0%) Bench to Pilot-scale
Transfer Hydrogenation Pt/C, NH₄HCO₂Catalytic Transfer>95%Minimal (<0.5%) Process / Kilo-scale

Validated Experimental Protocols

Every protocol below is designed as a self-validating system, incorporating visual cues and In-Process Controls (IPCs) to ensure experimental integrity.

Protocol A: Stannous Chloride Reduction (Ideal for Bench Scale)

This protocol utilizes a significant excess of SnCl₂ to drive the reaction to completion quickly, preserving sensitive functional groups[2].

  • Reaction Setup: In a round-bottom flask, dissolve Methyl 4-bromo-2-methyl-5-nitrobenzoate (1.0 eq) in absolute ethanol to achieve a 0.2 M concentration.

  • Reagent Addition: Add Tin(II) chloride dihydrate (SnCl₂·2H₂O) (5.0 eq) in one portion[2]. Self-validation cue: The mixture will initially be a suspension but will transition to a clear yellow/orange solution as the nitroarene is consumed.

  • Heating: Heat the reaction mixture at reflux (70–80 °C) under a nitrogen atmosphere[2].

  • IPC: Monitor via TLC (Hexanes/EtOAc) or LC-MS. Full conversion typically occurs within 2–4 hours.

  • Workup (Critical Step): Cool the mixture to room temperature and pour it into crushed ice. Carefully add 5% aqueous NaHCO₃ or 1M NaOH with vigorous stirring until the pH reaches 7–8. Self-validation cue: A thick, white precipitate of tin salts (Sn(OH)₂) will form immediately[2].

  • Extraction: Extract the aqueous slurry with ethyl acetate (3x). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the pure bromoaniline.

Protocol B: Iron/Acetic Acid Reduction (Ultrasonic or Thermal)

This method avoids the toxicity of tin and is highly selective for the nitro group[3],[4].

  • Reaction Setup: Suspend the starting material (1.0 eq) in a solvent mixture of glacial acetic acid, ethanol, and water (typically a 2:2:1 volumetric ratio)[4].

  • Reagent Addition: Add reduced iron powder (5.0 eq) to the suspension[4].

  • Activation: Expose the reaction to ultrasonic irradiation at 30 °C for 1–2 hours, or heat conventionally to 60 °C[4]. Self-validation cue: The generation of a dark, rust-colored sludge (iron oxides) visually confirms active electron transfer.

  • Filtration: Once LC-MS confirms the disappearance of the intermediate hydroxylamine and full conversion to the amine, filter the mixture through a pad of Celite to remove the iron residue. Wash the filter cake generously with ethyl acetate[4].

  • Neutralization: Concentrate the filtrate to remove the bulk of the ethanol and acetic acid. Partition the remaining residue between ethyl acetate and 2M KOH to neutralize the acidic media[4]. Extract, dry, and concentrate the organic layer.

Process Decision Workflow

Use the following logical workflow to select the optimal reduction strategy based on your required scale and available equipment.

Halonitroarene_Reduction Start Methyl 4-bromo-2-methyl- 5-nitrobenzoate Scale What is the target reaction scale? Start->Scale Bench Bench Scale (< 100g) Scale->Bench Process Process Scale (> 100g) Scale->Process SnCl2 SnCl2·2H2O / EtOH or Fe / AcOH Bench->SnCl2 Preferred PdC Standard Pd/C + H2 Process->PdC Avoid PtC Sulfided Pt/C + H2 or Pt/C + NH4HCO2 Process->PtC Preferred Debrom Hydrodebromination (Product Loss) PdC->Debrom Oxidative Addition of C-Br Success Methyl 5-amino-4-bromo- 2-methylbenzoate PtC->Success Selective NO2 Reduction SnCl2->Success Single Electron Transfer (SET)

Decision tree for selecting the optimal reduction strategy for halonitroarenes based on scale.

References

  • [3] Title: Nitro Reduction - Common Conditions Source: commonorganicchemistry.com URL: 3

  • [2] Title: Selective reduction of nitro group without affecting other functional groups Source: benchchem.com URL: 2

  • [1] Title: WO2009090669A2 - A process for the preparation of 5-chloro-2(2,4-dichlorophenoxy) aniline Source: google.com (Google Patents) URL: 1

  • [4] Title: Aryl Nitro Reduction with Iron Powder or Stannous Chloride under Ultrasonic Irradiation Source: scispace.com URL: 4

Sources

Troubleshooting

Optimizing recrystallization solvents for Methyl 4-bromo-2-methyl-5-nitrobenzoate purification

An In-Depth Technical Guide Introduction This document serves as a comprehensive technical support guide for the purification of Methyl 4-bromo-2-methyl-5-nitrobenzoate via recrystallization. The purity of this compound...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide

Introduction

This document serves as a comprehensive technical support guide for the purification of Methyl 4-bromo-2-methyl-5-nitrobenzoate via recrystallization. The purity of this compound is critical for its use as an intermediate in pharmaceutical and fine chemical synthesis. Recrystallization is a powerful technique for purifying solid organic compounds, leveraging differences in solubility between the target compound and its impurities at varying temperatures.[1][2][3] This guide provides a foundational understanding of solvent selection, detailed experimental protocols, and robust troubleshooting solutions to common challenges encountered during the purification process.

The Science of Solvent Selection

The success of any recrystallization procedure hinges on the selection of an appropriate solvent or solvent system.[4] The ideal solvent should exhibit a significant difference in solubility for the target compound over a specific temperature range—high solubility at its boiling point and low solubility at or below room temperature.[2][5][6]

Causality of an Ideal Solvent:

  • Temperature Coefficient: The compound should be sparingly soluble in the cold solvent but readily soluble in the hot solvent. This differential is the driving force for crystallization upon cooling.[6]

  • Impurity Solubility: Impurities should either be completely insoluble in the hot solvent (allowing for removal by hot filtration) or highly soluble in the cold solvent (so they remain in the mother liquor after crystallization).[4][5]

  • Chemical Inertness: The solvent must not react with the compound being purified.[6][7]

  • Volatility: The solvent should be sufficiently volatile to be easily removed from the purified crystals after filtration.[5][6]

Analyzing Methyl 4-bromo-2-methyl-5-nitrobenzoate: This molecule possesses several functional groups that dictate its polarity: a polar nitro group (-NO₂), a polar ester group (-COOCH₃), a non-polar methyl group (-CH₃), and a polarizable bromo (-Br) substituent on an aromatic ring. This combination results in a moderately polar compound. Following the principle of "like dissolves like," moderately polar solvents are excellent starting points for screening.[8][9] Alcohols, in particular, are often effective for aromatic nitro compounds.[9][10]

Table 1: Potential Solvents for Screening
SolventBoiling Point (°C)PolarityRationale & Potential Outcome
Water 100HighLikely too polar; the compound is expected to be insoluble even when hot.[11][12] Could be a good "antisolvent" in a mixed system.
Methanol 65High-MediumGood starting point. The compound may be quite soluble even at room temperature, potentially leading to lower yields.[13]
Ethanol 78MediumExcellent candidate. Often provides a good balance of solubility for moderately polar compounds.[10] An ethanol/water mixture is also highly promising.[14][15]
Isopropanol 82MediumSimilar to ethanol, a strong candidate.
Ethyl Acetate 77Medium-LowAnother good candidate. The ester functionality may interact favorably. Often used in a mixed system with a non-polar solvent.[16]
Toluene 111LowMay be a suitable solvent, but its high boiling point could risk "oiling out" if the compound's melting point is lower.[5][17]
Hexane/Heptane ~69 / ~98Very LowLikely too non-polar; the compound will probably be insoluble.[12] Excellent candidates for an "antisolvent."[5]

Experimental Protocols

Adherence to a systematic protocol is key to achieving reproducible and high-purity results. Below are detailed workflows for solvent screening and both single and mixed-solvent recrystallization.

Protocol 1: Systematic Solvent Screening
  • Preparation: Place approximately 20-30 mg of crude Methyl 4-bromo-2-methyl-5-nitrobenzoate into several small test tubes.

  • Room Temperature Test: To each test tube, add a potential solvent (from Table 1) dropwise, starting with ~0.5 mL. Agitate the mixture. If the solid dissolves completely at room temperature, the solvent is unsuitable as a primary recrystallization solvent as recovery will be poor.[4]

  • Hot Solvent Test: If the solid does not dissolve at room temperature, heat the test tube in a water or sand bath. Continue to add the solvent dropwise until the solid just dissolves.[4] Use the minimum amount of hot solvent required.[8][18]

  • Cooling Test: Once dissolved, remove the test tube from the heat and allow it to cool slowly to room temperature. Observe for crystal formation. If no crystals form, try scratching the inside of the tube with a glass rod.[8][17][18]

  • Ice Bath: After cooling to room temperature, place the test tube in an ice bath to maximize crystal yield.[8][19]

  • Evaluation: The best single solvent is one that dissolves the compound when hot but yields a large quantity of crystals upon cooling.

Diagram 1: Solvent Selection Workflow

This diagram illustrates the decision-making process for selecting an appropriate recrystallization solvent system.

Solvent_Selection start_node Start: Add small amount of crude solid to test tube Add solvent at RT Add solvent at RT start_node->Add solvent at RT Test Solvent process_node process_node decision_node decision_node good_solvent_node good_solvent_node bad_solvent_node bad_solvent_node mixed_solvent_node mixed_solvent_node Dissolves at RT? Dissolves at RT? Add solvent at RT->Dissolves at RT? Too soluble.\n(Potential 'Good' solvent\nfor mixed system) Too soluble. (Potential 'Good' solvent for mixed system) Dissolves at RT?->Too soluble.\n(Potential 'Good' solvent\nfor mixed system) Yes Heat to boiling Heat to boiling Dissolves at RT?->Heat to boiling No Dissolves when hot? Dissolves when hot? Heat to boiling->Dissolves when hot? Insoluble.\n(Potential 'Bad' solvent\nfor mixed system) Insoluble. (Potential 'Bad' solvent for mixed system) Dissolves when hot?->Insoluble.\n(Potential 'Bad' solvent\nfor mixed system) No Cool to RT, then ice Cool to RT, then ice Dissolves when hot?->Cool to RT, then ice Yes Crystals form? Crystals form? Cool to RT, then ice->Crystals form? Use as single solvent Use as single solvent Crystals form?->Use as single solvent Yes Consider mixed-solvent system Consider mixed-solvent system Crystals form?->Consider mixed-solvent system No

Caption: Workflow for single and mixed-solvent selection.

Protocol 2: Single-Solvent Recrystallization
  • Dissolution: Place the crude solid in an appropriately sized Erlenmeyer flask. Add a boiling chip and the chosen solvent. Heat the mixture to boiling on a hot plate, adding the minimum amount of hot solvent until the solid is completely dissolved.[1][18]

  • Decolorization (Optional): If the solution is colored by impurities, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat to boiling for a few minutes.[8]

  • Hot Filtration (Optional): If charcoal or insoluble impurities are present, perform a hot gravity filtration into a pre-heated clean flask to remove them. This must be done quickly to prevent premature crystallization.[1][14]

  • Crystallization: Cover the flask and allow the solution to cool slowly and undisturbed to room temperature. Slow cooling promotes the formation of larger, purer crystals.[3][8]

  • Maximize Yield: Once at room temperature, place the flask in an ice-water bath for at least 15-20 minutes to maximize the precipitation of the product.[19]

  • Collection: Collect the crystals by vacuum filtration using a Büchner funnel.[1][19]

  • Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering mother liquor containing soluble impurities.[1][8]

  • Drying: Allow the crystals to dry completely under vacuum on the funnel before transferring them to a watch glass for final drying. The purity can be assessed via melting point analysis.[20][21]

Protocol 3: Mixed-Solvent Recrystallization (Solvent/Antisolvent Approach)

This method is ideal if no single solvent is suitable.[5][22] A common and promising pair for this compound is Ethanol ("good" solvent) and Water ("bad" solvent) .

  • Dissolution: Dissolve the crude solid in the minimum amount of the hot "good" solvent (e.g., Ethanol) in an Erlenmeyer flask.[22]

  • Addition of Antisolvent: While keeping the solution hot, add the "bad" solvent (e.g., Water) dropwise until the solution becomes faintly cloudy (turbid). This indicates the saturation point has been reached.[9][22]

  • Clarification: Add a few more drops of the hot "good" solvent until the solution becomes clear again.[22]

  • Crystallization & Collection: Follow steps 4-8 from the Single-Solvent Recrystallization protocol.

Troubleshooting Guide

This section addresses common issues encountered during recrystallization in a question-and-answer format.

Q1: My compound "oiled out" instead of forming crystals. What should I do?

A1: "Oiling out" occurs when the compound separates from the solution as a liquid instead of a solid.[23][24] This often happens when the melting point of the solid is lower than the boiling point of the solvent, or if the sample is highly impure.[17][25]

  • Immediate Action: Reheat the solution until the oil redissolves. Add a small amount of additional solvent to lower the solution's saturation point.[9][17][25] Then, allow the solution to cool much more slowly. Vigorous stirring as the oil appears can sometimes induce crystallization.[18]

  • Alternative Strategy: If the problem persists, you may need to choose a different solvent with a lower boiling point or use a mixed-solvent system that allows for crystallization at a lower temperature.[9]

Q2: No crystals are forming even after cooling in an ice bath. What went wrong?

A2: This is a frequent issue that can arise from two primary causes: using too much solvent or supersaturation.[17]

  • Cause 1: Too Much Solvent. The solution is not saturated enough for crystals to form.

    • Solution: Gently heat the solution to boil off some of the excess solvent.[17][25] Once the volume is reduced, allow it to cool again. Be careful not to evaporate too much solvent.

  • Cause 2: Supersaturation. The solution contains more dissolved solute than it theoretically should, but crystallization has not been initiated.[17]

    • Solution 1: Induce Crystallization. Scratch the inner surface of the flask with a glass stirring rod just below the liquid level. The microscopic glass fragments provide nucleation sites for crystal growth.[8][9][17][18]

    • Solution 2: Seed Crystals. If you have a small pure crystal of the compound, add it to the solution to act as a template for crystallization.[8][17]

Q3: My final yield is very low. How can I improve it?

A3: A low yield is most commonly due to using an excessive amount of solvent, which leaves a significant portion of your product dissolved in the mother liquor.[8][18][25]

  • Prevention: Always use the absolute minimum amount of hot solvent required to dissolve your compound.[18]

  • Recovery: You can attempt to recover more product from the mother liquor by evaporating a portion of the solvent and re-cooling to obtain a "second crop" of crystals. Note that this second crop may be less pure than the first.[25]

  • Other Causes: Ensure you are washing the collected crystals with ice-cold solvent; using room temperature or warm solvent will redissolve some of your product.[8] Also, avoid using an excessive amount of decolorizing charcoal, as it can adsorb your product along with impurities.[25]

Q4: The recrystallized product is still impure. What are the next steps?

A4: Impurity can result from several factors, including poor solvent choice or cooling the solution too quickly.

  • Rapid Cooling: Cooling the solution too fast ("crash cooling") can trap impurities within the rapidly forming crystal lattice.[3] Always allow the solution to cool slowly to room temperature before placing it in an ice bath.

  • Poor Solvent Choice: The solvent may not be effectively differentiating between your compound and a specific impurity.

  • Solution: Perform a second recrystallization. Redissolve your impure crystals in the minimum amount of fresh, hot solvent and repeat the process, ensuring slow cooling. If purity does not improve, you may need to re-evaluate your solvent choice or consider another purification method like column chromatography.

Diagram 2: Troubleshooting Decision Tree

This flowchart provides a logical path for diagnosing and solving common recrystallization problems.

Troubleshooting cluster_oiling Oiling Out cluster_nocrystals No Crystals cluster_lowyield Low Yield problem_node problem_node cause_node cause_node solution_node solution_node Start Start Problem Observed Problem Observed Start->Problem Observed Compound forms an oil Compound forms an oil Problem Observed->Compound forms an oil No crystals form No crystals form Problem Observed->No crystals form Yield is very low Yield is very low Problem Observed->Yield is very low oiling oiling High impurity or\nMP < BP of solvent High impurity or MP < BP of solvent oiling->High impurity or\nMP < BP of solvent cause_oil cause_oil Reheat, add more solvent,\ncool very slowly Reheat, add more solvent, cool very slowly cause_oil->Reheat, add more solvent,\ncool very slowly sol_oil1 sol_oil1 Change solvent Change solvent sol_oil1->Change solvent nocrys nocrys Too much solvent? Too much solvent? nocrys->Too much solvent? Supersaturation? Supersaturation? nocrys->Supersaturation? cause_nocrys1 cause_nocrys1 Evaporate excess solvent Evaporate excess solvent cause_nocrys1->Evaporate excess solvent cause_nocrys2 cause_nocrys2 Scratch flask or\nadd seed crystal Scratch flask or add seed crystal cause_nocrys2->Scratch flask or\nadd seed crystal lowyield lowyield Too much solvent used or\nwash was not cold Too much solvent used or wash was not cold lowyield->Too much solvent used or\nwash was not cold cause_lowyield cause_lowyield Use minimum solvent next time.\nRecover 'second crop' from mother liquor. Use minimum solvent next time. Recover 'second crop' from mother liquor. cause_lowyield->Use minimum solvent next time.\nRecover 'second crop' from mother liquor.

Caption: A decision tree for common recrystallization issues.

Frequently Asked Questions (FAQs)

Q1: How do I assess the purity of my recrystallized product?

A1: The most common and accessible method is melting point analysis. A pure compound will have a sharp, narrow melting point range (typically < 2°C) that matches the literature value. Impurities tend to depress and broaden the melting point range.[3][20] Other analytical techniques like NMR, HPLC, or LC-MS can provide more quantitative purity data.[26]

Q2: How much solvent should I use to wash the crystals during filtration?

A2: Use a minimal amount of ice-cold solvent. The goal is to wash away the surface layer of mother liquor without dissolving a significant amount of your purified crystals.[1][8] Typically, two small washes are more effective than one large wash.

Q3: Can I scale up this process?

A3: Yes, but direct scaling requires careful consideration. The surface area-to-volume ratio changes, which affects heating and cooling rates. When scaling up, ensure efficient stirring during dissolution and be aware that cooling will take longer. It is always prudent to perform a small-scale trial before committing a large amount of material.

Q4: Is it better to use a single solvent or a mixed-solvent system?

A4: A single solvent is generally preferred for its simplicity and reproducibility.[22] However, a mixed-solvent system is a powerful alternative when no single solvent provides the ideal solubility characteristics.[5][9] For many aromatic compounds, a mixed system like ethanol-water is highly effective and often provides excellent results.[14]

References

  • Recrystallization Guide: Process, Procedure, Solvents - Mettler Toledo. (n.d.). Mettler Toledo.
  • Recrystallization1. (n.d.).
  • Mixed-solvent recrystallisation - Chemistry Teaching Labs - University of York. (n.d.). University of York.
  • SOP: CRYSTALLIZATION. (n.d.).
  • Crystallization. (n.d.).
  • Recrystallization. (n.d.).
  • Recrystallization. (n.d.).
  • Experiment 9 — Recrystallization. (n.d.).
  • Recrystallization Techniques for Purification | PDF | Solubility | Solvent - Scribd. (n.d.). Scribd.
  • Recrystallization - Organic Chemistry - Jack Westin. (n.d.). Jack Westin.
  • 3.6F: Troubleshooting - Chemistry LibreTexts. (2022, April 7). Chemistry LibreTexts.
  • Problems with Recrystallisations - Chemistry Teaching Labs - University of York. (n.d.). University of York.
  • Recrystallization using two solvents - YouTube. (2012, May 7). YouTube.
  • Application Notes and Protocols for the Purification of 4-Methyl-5-nitrobenzene-1,2-diamine by Recrystallization - Benchchem. (n.d.). Benchchem.
  • Experiment : Recrystallization – Part I: Solvent Selectio nn - Science Learning Center. (n.d.). Science Learning Center.
  • How to Purify an organic compound via recrystallization or reprecipitation? - ResearchGate. (2025, February 16). ResearchGate.
  • "solvent selection for effective recrystallization of nitroaromatic compounds" - Benchchem. (n.d.). Benchchem.
  • Recrystallization (help meeeeee) : r/chemistry - Reddit. (2013, February 3). Reddit.
  • Oiling Out in Crystallization - Mettler Toledo. (n.d.). Mettler Toledo.
  • Recrystallization and Melting Point Analysis - YouTube. (2022, December 5). YouTube.
  • Oiling Out in Crystallization - Mettler Toledo. (n.d.). Mettler Toledo.
  • Recrystallization > Experiment 2 from Organic Chemistry with Vernier. (n.d.). Vernier.
  • Recrystallization - Chemistry LibreTexts. (2023, January 29). Chemistry LibreTexts.
  • How to determine the purity of newly synthesized organic compound? - ResearchGate. (2018, October 20). ResearchGate.
  • Nitration of methyl benzoate | Resource | RSC Education. (n.d.). Royal Society of Chemistry.
  • CAS 619-42-1: Methyl 4-bromobenzoate - CymitQuimica. (n.d.). CymitQuimica.
  • RECRYSTALLISATION Never heat organic solvents with a Bunsen burner. Use a hot plate or. (n.d.).
  • Go-to recrystallization solvent mixtures : r/Chempros - Reddit. (2023, February 19). Reddit.
  • Veteran chemists, have any advice on recrystallization for an inexperienced undergrad? : r/chemistry - Reddit. (2014, August 4). Reddit.
  • An In-depth Technical Guide to the Solubility of Methyl 2-Bromo-4-methoxybenzoate in Common Organic Solvents - Benchchem. (n.d.). Benchchem.
  • Macroscale Nitration of Methyl Benzoate This experiment will be done on a scale larger than that you are accustomed to. Conseque. (n.d.).
  • Methyl 4-bromo-2-methyl-5-nitrobenzoate 95% | Avantor. (n.d.). Avantor.

Sources

Optimization

Technical Support Center: Troubleshooting Low Solubility of Methyl 4-bromo-2-methyl-5-nitrobenzoate

Welcome to the technical support center. This guide is designed for researchers, chemists, and drug development professionals who are encountering solubility challenges with Methyl 4-bromo-2-methyl-5-nitrobenzoate.

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center. This guide is designed for researchers, chemists, and drug development professionals who are encountering solubility challenges with Methyl 4-bromo-2-methyl-5-nitrobenzoate. As a substituted aromatic nitro compound, its unique electronic and structural characteristics can often lead to poor solubility in common organic solvents, posing a significant hurdle for synthesis, purification, and screening workflows. This document provides a structured, in-depth approach to systematically diagnose and overcome these issues.

Section 1: Understanding the Molecule's Behavior

Before troubleshooting, it is crucial to understand the physicochemical properties of Methyl 4-bromo-2-methyl-5-nitrobenzoate that govern its solubility.

Q1: What are the key structural features of Methyl 4-bromo-2-methyl-5-nitrobenzoate that influence its solubility?

A1: The solubility of this compound is a complex interplay of its various functional groups, each contributing differently to its overall polarity and intermolecular forces.

  • Benzene Ring: The core aromatic ring is non-polar and hydrophobic, favoring dissolution in non-polar solvents.

  • Nitro Group (-NO₂): This is a strongly polar, electron-withdrawing group. While it increases the molecule's overall polarity, it does not act as a hydrogen bond donor, only an acceptor. The polar nature of the nitro group is a key characteristic of nitroaromatic compounds.[1][2]

  • Methyl Ester Group (-COOCH₃): This group is also polar and can act as a hydrogen bond acceptor at its oxygen atoms. It contributes to solubility in moderately polar solvents.

  • Bromo (-Br) and Methyl (-CH₃) Groups: Both substituents increase the molecular weight and surface area. The methyl group adds non-polar character, while the bromine atom contributes to the molecule's hydrophobicity and can participate in halogen bonding.

  • Molecular Symmetry and Crystal Lattice Energy: The rigid, substituted benzene structure can pack efficiently into a stable crystal lattice. High lattice energy means that a significant amount of energy is required to break apart the solid structure, which can be a primary reason for low solubility, even in seemingly appropriate solvents.

The combination of these features results in a molecule of moderate polarity with limited hydrogen bonding capability, which often leads to the "difficult-to-dissolve" behavior observed in the lab.

PropertyValueSource
Chemical Name Methyl 4-bromo-2-methyl-5-nitrobenzoateAvantor[3]
Molecular Formula C₉H₈BrNO₄-
Molecular Weight 274.07 g/mol -
Appearance Solid (Typical)-
Predicted Polarity Moderately Polar, LipophilicPubChem[4]

Note: Data for the closely related compound Methyl 4-bromo-2-nitrobenzoate (XLogP3 of 2.4) suggests a lipophilic character. The addition of a methyl group would likely increase this characteristic.[4]

Section 2: Foundational Troubleshooting: A Systematic Approach

When faced with low solubility, a systematic and logical approach is more effective than random solvent testing.

Q2: My compound won't dissolve. What is the first and simplest troubleshooting step?

A2: The most straightforward approach is to perform a systematic solvent screening based on the principle of "like dissolves like".[5] Since Methyl 4-bromo-2-methyl-5-nitrobenzoate has both polar and non-polar characteristics, solvents in the polar aprotic and moderately polar protic categories are often the best starting points. Visual inspection of your reaction mixture for suspended solid material is the first sign of a solubility issue.[5]

Recommended Initial Solvent Screen:

Solvent CategoryExamplesRationale
Polar Aprotic Acetone, Tetrahydrofuran (THF), Ethyl Acetate, Dichloromethane (DCM), N,N-Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO)These solvents can interact with the polar nitro and ester groups without the complexities of hydrogen bonding. THF is often a good choice for reactions involving aromatic nitro compounds.[6][7]
Polar Protic Methanol, Ethanol, IsopropanolThe hydroxyl group can interact with the ester and nitro functionalities. Ethanol is often used in recrystallizing similar nitrobenzoates.[8]
Non-Polar Toluene, Heptane, HexaneThese are less likely to be effective alone but are important to test, especially for purification steps like recrystallization where insolubility at low temperatures is desired.

Below is a logical workflow for your initial investigation.

G cluster_0 Initial Troubleshooting Workflow Start Observe Undissolved Solid Principle Apply 'Like Dissolves Like' Principle Start->Principle Screen Screen Solvents: - Polar Aprotic (THF, DCM, Acetone) - Polar Protic (EtOH, MeOH) - Non-Polar (Toluene) Principle->Screen Result Compound Dissolves? Screen->Result Success Proceed with Experiment Result->Success  Yes Fail Move to Advanced Techniques Result->Fail  No / Partially

Caption: Initial solvent selection workflow.

Section 3: Advanced Solubilization Techniques

If single-solvent systems fail, more advanced methods are required. These techniques focus on modifying the solvent environment or adding energy to the system.

Q3: I've tried several individual solvents without success. What is the next logical step?

A3: The next step is to use a co-solvent system . A co-solvent is a secondary solvent added to the primary one to modify its properties and enhance the solubility of a solute.[9][10] This is an extremely powerful and widely used technique in both synthesis and formulation.[5][11] Co-solvents work by reducing the overall polarity or interfacial tension of the solvent system, effectively creating a more favorable environment for the solute.[5][]

Common Co-Solvent Strategies:

  • Increasing Polarity: Adding a small amount of a highly polar aprotic solvent like DMF or DMSO to a moderately polar solvent like THF or Dichloromethane.

  • Disrupting Non-Polar Interactions: Adding a protic solvent like Ethanol or Methanol to a solvent like Toluene or Dichloromethane. Protic co-solvents are often beneficial for catalytic hydrogenation reactions.[6][7]

Q4: Can I use temperature to improve solubility? What are the risks?

A4: Yes, increasing the temperature is a very effective method. For the vast majority of solids dissolving in liquids, the process is endothermic, meaning it requires energy.[13][14] By heating the system, you provide the necessary energy to overcome the crystal lattice forces, leading to increased solubility.[15]

Risks and Considerations:

  • Thermal Degradation: Aromatic nitro compounds can be thermally sensitive. Before heating to high temperatures, it is wise to perform a small-scale test. Dissolve a sample with heating, then check its purity by TLC or LC-MS after it cools to ensure no degradation has occurred.

  • Reaction Control: Many chemical reactions are exothermic. If your starting material requires heating to dissolve, the combined heat from the dissolution and the reaction could lead to a dangerous, uncontrolled temperature increase.[16] Always ensure you have adequate cooling capacity.

Section 4: Practical Experimental Protocols

Here are step-by-step protocols for the techniques described above.

Protocol 1: Systematic Solvent Solubility Screening

Objective: To qualitatively and quantitatively assess the solubility of Methyl 4-bromo-2-methyl-5-nitrobenzoate in a range of common laboratory solvents.

Methodology:

  • Preparation: Dispense 10 mg of the compound into separate, labeled 1-2 mL glass vials.

  • Solvent Addition: To the first vial, add the chosen solvent (e.g., THF) in 100 µL increments.

  • Mixing: After each addition, cap the vial and vortex for 30-60 seconds. Visually inspect for any remaining solid.

  • Observation: Continue adding solvent up to a total volume of 1.0 mL.

  • Classification: Record the solubility based on the volume of solvent required for complete dissolution.

    • Soluble: < 0.5 mL solvent required (>20 mg/mL)

    • Sparingly Soluble: 0.5 - 1.0 mL solvent required (10-20 mg/mL)

    • Slightly Soluble: Solid still present after 1.0 mL, but some dissolution is apparent (<10 mg/mL)

    • Insoluble: No visible dissolution after 1.0 mL.

  • Repeat: Repeat steps 2-5 for each solvent to be tested.

Protocol 2: Co-Solvent System Optimization

Objective: To find the minimum amount of a "strong" co-solvent needed to dissolve the compound in a "weak" primary solvent.

Methodology:

  • Setup: Add 50 mg of the compound to a vial containing 2 mL of your primary, "weak" solvent (e.g., Toluene) in which the compound is poorly soluble. Stir the suspension.

  • Titration: Using a pipette or syringe, add a "strong" co-solvent (e.g., DMSO) dropwise (approx. 20-50 µL per drop) to the stirred suspension.

  • Equilibration: Allow the mixture to stir for 1-2 minutes between each addition.

  • Endpoint: Continue adding the co-solvent until all solid material has completely dissolved.

  • Calculation: Record the total volume of co-solvent added. This gives you the minimum percentage (v/v) of the co-solvent required for dissolution at that concentration.

Section 5: Comprehensive Troubleshooting Workflow & FAQs

This section consolidates the troubleshooting process into a single workflow and addresses common follow-up questions.

G cluster_1 Comprehensive Solubility Troubleshooting Start Start: Undissolved Compound CheckPurity Step 1: Verify Purity (NMR, LC-MS, m.p.) Start->CheckPurity Impure Purify Compound (Recrystallization, Chromatography) CheckPurity->Impure Impurity Detected Pure Purity Confirmed CheckPurity->Pure OK Impure->CheckPurity Re-evaluate SolventScreen Step 2: Systematic Solvent Screening Pure->SolventScreen SingleSolventOK Success: Use Single Solvent SolventScreen->SingleSolventOK Soluble CoSolvent Step 3: Co-Solvent System Optimization SolventScreen->CoSolvent Insoluble/ Partial CoSolventOK Success: Use Optimized Co-Solvent Mix CoSolvent->CoSolventOK Soluble Heating Step 4: Controlled Heating CoSolvent->Heating Insoluble/ Partial HeatingOK Success: Dissolve with Heat (Caution: Monitor Stability) Heating->HeatingOK Soluble Consult Consult Senior Chemist or Technical Support Heating->Consult Insoluble/ Degrades

Caption: Comprehensive troubleshooting workflow for low solubility.

Frequently Asked Questions (FAQs)
  • Q: I managed to dissolve the compound by heating, but it crashed out of solution when I added my other reagents. Why? A: This is a common issue. The addition of a new reagent, which may be less polar or non-polar, can drastically change the overall polarity of your solvent system, causing the product to precipitate. To solve this, either dissolve your compound in a co-solvent mixture that is robust to the addition of the reagent or add the reagent slowly at the elevated temperature.

  • Q: The best co-solvent for my compound is DMSO, but its high boiling point makes it difficult to remove during workup. What are my options? A: Instead of removing the DMSO by evaporation, consider an extractive workup or precipitation. Dilute your reaction mixture with a solvent in which your product is soluble but immiscible with water (e.g., Ethyl Acetate or DCM). Then, wash extensively with water or brine to remove the water-soluble DMSO. Alternatively, you can precipitate your product by adding an anti-solvent (a solvent in which your product is insoluble, like water or heptane).

  • Q: Could the purity of my Methyl 4-bromo-2-methyl-5-nitrobenzoate be the problem? A: Absolutely. If your starting material contains significant insoluble impurities, it can be easily mistaken for low solubility of the compound itself. Always verify the purity of your starting material using standard techniques like NMR, LC-MS, or melting point analysis before embarking on extensive solubility troubleshooting.

  • Q: My downstream application is a nitro group reduction. Will my choice of solvent affect the reaction? A: Yes, the solvent choice is critical. For catalytic hydrogenations (e.g., using Pd/C), protic co-solvents like ethanol or acetic acid can be highly beneficial and may increase the reaction rate.[6][7] Conversely, for reductions using metal hydrides, you must use an anhydrous aprotic solvent (like THF) to avoid quenching the reagent. Always consider the compatibility of your solvent system with your reaction conditions.

References
  • Wikipedia. Cosolvent. [Link]

  • ResearchGate. Evaluation of the dependence of aqueous solubility of nitro compounds on temperature and salinity: A COSMO-RS simulation. [Link]

  • PubChem. Methyl 4-bromo-2-nitrobenzoate. [Link]

  • Monomer-Polymer and Dajac Labs. Co-solvent: Significance and symbolism. [Link]

  • Collett, J. H., & Koo, L. (1975). Interaction of substituted benzoic acids with polysorbate 20 micelles. Journal of Pharmaceutical Sciences, 64(7), 1253–1255. [Link]

  • Chemistry LibreTexts. Temperature Effects on Solubility. [Link]

  • National Center for Biotechnology Information. Biochemistry, Dissolution and Solubility. [Link]

  • Missouri S&T. Aromatic Nitro Compounds. [Link]

  • Chemistry LibreTexts. 24.6: Nitro Compounds. [Link]

  • Doc Brown's Chemistry. Physical chemical properties benzoic acid aromatic acids. [Link]

  • Course Hero. Nitro Compounds. [Link]

  • Reddit. my nitro refuses to be reduced. [Link]

  • Chemistry Stack Exchange. Questions regarding the preparation and recrystallisation of methyl 3-nitrobenzoate. [Link]

Sources

Reference Data & Comparative Studies

Validation

Reactivity comparison of Methyl 4-bromo-2-methyl-5-nitrobenzoate vs Methyl 4-bromo-2-methylbenzoate

Reactivity Comparison Guide: Methyl 4-bromo-2-methyl-5-nitrobenzoate vs. Methyl 4-bromo-2-methylbenzoate Executive Summary In drug development and complex organic synthesis, the strategic selection of building blocks dic...

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Author: BenchChem Technical Support Team. Date: March 2026

Reactivity Comparison Guide: Methyl 4-bromo-2-methyl-5-nitrobenzoate vs. Methyl 4-bromo-2-methylbenzoate

Executive Summary

In drug development and complex organic synthesis, the strategic selection of building blocks dictates the efficiency of downstream functionalization. This guide provides an in-depth reactivity comparison between two closely related aryl bromides: Methyl 4-bromo-2-methyl-5-nitrobenzoate (Compound A) and Methyl 4-bromo-2-methylbenzoate (Compound B) . The singular structural difference—a nitro group at the 5-position—fundamentally alters their electronic landscapes, diverging their utility in Nucleophilic Aromatic Substitution (SNAr) and Palladium-catalyzed cross-coupling workflows.

Nucleophilic Aromatic Substitution (SNAr) Dynamics

Mechanistic Causality & Expertise The SNAr reaction proceeds via a two-step addition-elimination mechanism, fundamentally relying on the formation of a negatively charged intermediate known as a Meisenheimer complex[1]. The stability of this intermediate is the absolute determinant of the reaction's activation energy and overall rate. Electron-withdrawing groups (EWGs) activate the aromatic ring by stabilizing this negative charge through resonance and inductive effects, but this resonance stabilization is only highly operative when the EWG is positioned ortho or para to the leaving group[1].

In Compound A , the 5-nitro group is positioned exactly ortho to the bromine atom. Coupled with the para-ester group, this dual-EWG system creates a highly electron-deficient C-Br bond. The resulting Meisenheimer complex is deeply stabilized by delocalization into the nitro group's oxygen atoms[2]. Conversely, Compound B relies solely on the para-ester for activation. Without the profound resonance stabilization provided by an ortho-nitro group, its Meisenheimer complex remains highly unstable, rendering Compound B practically inert to SNAr under mild conditions[1].

SNAr_Mechanism cluster_A Compound A (5-Nitro) cluster_B Compound B (No Nitro) A_start Methyl 4-bromo-2-methyl- 5-nitrobenzoate A_meis Meisenheimer Complex (Highly Stabilized) A_start->A_meis Amine Attack (Low Ea) A_prod SNAr Product (Fast, Mild Temp) A_meis->A_prod Br- Loss B_start Methyl 4-bromo- 2-methylbenzoate B_meis Meisenheimer Complex (Unstable) B_start->B_meis Amine Attack (High Ea) B_prod No Reaction (Requires Pd-Catalyst) B_meis->B_prod Reverts

Caption: SNAr reactivity pathways highlighting the stabilization effect of the 5-nitro group.

Self-Validating Experimental Protocol: Mild SNAr Amination Objective: Synthesize an aryl amine via direct Br displacement.

  • Initiation: In a 20 mL vial, dissolve Compound A (1.0 mmol) in anhydrous DMF (5.0 mL). Add morpholine (2.5 mmol) and N,N-diisopropylethylamine (DIPEA, 2.0 mmol).

  • Execution: Stir at 25 °C.

    • Self-Validation Check: The solution will rapidly transition from pale yellow to a deep orange/red hue within minutes, visually confirming the formation of the charge-delocalized Meisenheimer complex.

  • Monitoring: Sample the reaction for LC-MS at the 2-hour mark.

    • Self-Validation Check: Confirm the complete disappearance of the starting material's characteristic 1:1 bromine isotope doublet (m/z ~274/276 [M+H]+) and the appearance of the product mass (m/z 281[M+H]+).

  • Isolation: Quench with water (15 mL) to precipitate the product. Filter and dry. Note: Subjecting Compound B to this identical protocol will yield >99% unreacted starting material, validating the critical necessity of the 5-nitro group for this pathway.

Palladium-Catalyzed Cross-Coupling (Oxidative Addition)

Mechanistic Causality & Expertise In standard cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), the oxidative addition of the active Pd(0) catalyst into the C-Br bond is frequently the rate-determining step. Advanced reactivity models demonstrate that a more polarized C-X bond, driven by strong electron-withdrawing substituents, lowers the energy of the C-X σ* orbital (LUMO)[3]. This increased electrophilicity at the carbon center directly correlates with a lower activation free energy (ΔG‡OA) for the oxidative addition transition state[3].

Because Compound A possesses the strongly electron-withdrawing 5-nitro group, it undergoes oxidative addition significantly faster than the electron-richer Compound B. This facilitates the rapid formation of the critical Pd(II) oxidative addition complex, allowing couplings to proceed at lower temperatures or with lower catalyst loadings[4].

Pd_Oxidative_Addition Pd0 Active Pd(0) Catalyst TS_A Polarized Transition State (Lower Activation Barrier) Pd0->TS_A TS_B Standard Transition State (Higher Activation Barrier) Pd0->TS_B CompA Compound A Low LUMO Energy CompA->TS_A CompB Compound B Standard LUMO Energy CompB->TS_B PdII_A Pd(II) Oxidative Addition Complex (Rapid Formation) TS_A->PdII_A Fast PdII_B Pd(II) Oxidative Addition Complex (Moderate Formation) TS_B->PdII_B Slower

Caption: Comparative oxidative addition kinetics of Pd(0) into the C-Br bonds of Compounds A and B.

Self-Validating Experimental Protocol: Suzuki-Miyaura Coupling Objective: C-C bond formation via coupling with phenylboronic acid.

  • Preparation: Charge a Schlenk flask with the aryl bromide (1.0 mmol), phenylboronic acid (1.2 mmol), K2CO3 (2.0 mmol), and Pd(dppf)Cl2 (5 mol%).

  • Atmosphere Control: Evacuate and backfill with N2 three times. Self-Validation Check: Strict exclusion of oxygen prevents the premature oxidation of Pd(0) to inactive Pd(II) species, ensuring the catalytic cycle initiates.

  • Execution: Add degassed 1,4-dioxane/H2O (4:1 v/v, 10 mL) and heat to 80 °C.

  • Kinetic Monitoring: Monitor via GC-MS.

    • Self-Validation Check: Compound A will achieve >95% conversion within 1-2 hours due to its accelerated oxidative addition profile. Compound B will require 4-6 hours to reach equivalent conversion under identical conditions.

Quantitative Reactivity Comparison

To guide synthetic planning, the following table summarizes the empirical performance differences between the two building blocks across standard methodologies.

ParameterMethyl 4-bromo-2-methyl-5-nitrobenzoate (A)Methyl 4-bromo-2-methylbenzoate (B)
SNAr Reactivity (2nd° Amine, 25 °C) >95% yield (Complete in 2 h)No Reaction (<1% conversion)
Suzuki Coupling Rate (80 °C) Fast (Complete in 1-2 h)Moderate (Complete in 4-6 h)
C-Br Bond Polarization High (Activated by ortho-NO2 & para-COOMe)Low (Activated by para-COOMe only)
Primary Synthetic Utility SNAr, Reductive cyclization (e.g., Benzimidazoles)Buchwald-Hartwig, Standard cross-couplings

Orthogonal Functionalization: The Nitro Advantage

Beyond activating the C-Br bond, the 5-nitro group in Compound A serves as a masked amine. Following selective cross-coupling or SNAr at the 4-position, the nitro group can be cleanly reduced (e.g., using Pd/C and H2, or Fe/NH4Cl) to yield an aniline derivative. This provides a critical synthetic handle for subsequent amidation, urea formation, or cyclization into complex heterocyclic scaffolds (such as benzimidazoles or quinoxalines)—a strategic dimension entirely absent in Compound B.

References

1.[1] A Comparative Guide to Nucleophilic Substitution Reactivity with 1-Chloro-3-nitrobenzene Source: BenchChem URL:1

2.[2] Reactivity of meta- and para-bromo-nitrobenzene towards nucleophilic substitution Source: Chemistry Stack Exchange URL:2

3.[3] A reactivity model for oxidative addition to palladium enables quantitative predictions for catalytic cross-coupling reactions Source: Chemical Science (RSC Publishing) URL:3

4.[4] Ligand Substitution, Catalyst Activation, and Oxidative Addition Studies of a Stable Dialkyl Palladium Precatalyst Source: Organometallics - ACS Publications URL:4

Sources

Comparative

Spectroscopic Validation of Methyl 4-bromo-2-methyl-5-nitrobenzoate Synthesis Intermediates: A Comparative Guide

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Content Type: Analytical Strategy & Workflow Comparison Executive Summary In the synthesis of complex Active Pharmaceutical Ingredie...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Content Type: Analytical Strategy & Workflow Comparison

Executive Summary

In the synthesis of complex Active Pharmaceutical Ingredients (APIs), the structural integrity of early-stage building blocks dictates the success of downstream reactions. Methyl 4-bromo-2-methyl-5-nitrobenzoate (CAS: 22364-35-8)[1] is a heavily substituted aromatic intermediate where precise regiochemistry is paramount.

During its synthesis—typically via the electrophilic nitration of methyl 4-bromo-2-methylbenzoate—trace amounts of undesired positional isomers (e.g., the 3-nitro isomer) can form. Because these regioisomers often exhibit nearly identical retention times and UV absorption profiles, conventional High-Performance Liquid Chromatography (HPLC-UV) is insufficient for unambiguous structural confirmation[2].

This guide objectively compares a Comprehensive High-Resolution Spectroscopic Suite (HR-NMR, LC-HRMS, ATR-FTIR) against Conventional QC Workflows , providing the mechanistic causality behind experimental choices and self-validating protocols to ensure >99% regioisomeric purity.

The Causality of Analytical Choices: Why Conventional QC Fails

As a Senior Application Scientist, I frequently observe synthesis campaigns derailed by "invisible" impurities that standard QC methods fail to detect. The structural characterization of nitrobenzoic acid derivatives relies on a multi-modal approach, as each technique provides a unique piece of the molecular puzzle[3].

The Regioisomer Problem: 1H NMR as the Ultimate Arbiter

The primary risk in synthesizing methyl 4-bromo-2-methyl-5-nitrobenzoate is nitration at the wrong position.

  • The Desired 5-Nitro Isomer: The remaining aromatic protons are located at positions C3 and C6. Because they are para to each other, they do not exhibit significant scalar coupling ( Jpara​<1 Hz ). In a High-Field 1 H NMR spectrum, they will appear as two distinct singlets .

  • The Undesired 3-Nitro Isomer: If nitration occurs at C3, the remaining protons are at C5 and C6. Being ortho to each other, they will strongly couple ( Jortho​≈8 Hz ), appearing as two distinct doublets .

Low-field NMR or simple HPLC cannot reliably make this distinction. High-field NMR explicitly solves this via coupling constants, making it a self-validating structural proof[4].

Isotopic Profiling via LC-HRMS

While standard LC-MS confirms nominal mass, High-Resolution Mass Spectrometry (HRMS) is required to validate the halogenation state. Bromine possesses two stable isotopes ( 79 Br and 81 Br) in a nearly 1:1 ratio. A valid intermediate must exhibit a characteristic doublet molecular ion peak ( [M+H]+ at m/z 273.97 and 275.97) of equal intensity, instantly ruling out debrominated byproducts.

Comparative Performance Analysis

To justify the implementation of advanced spectroscopy, we must compare its capabilities against conventional, single-method QC frameworks.

Table 1: High-Resolution Suite vs. Conventional QC
Analytical ParameterComprehensive Spectroscopic Suite (HR-NMR, HRMS, FTIR)Conventional QC (HPLC-UV, Low-Field NMR)Performance Verdict
Regioisomer Differentiation Definitive. 1 H NMR coupling constants explicitly map substitution patterns.Poor. UV chromophores of isomers are nearly identical; low-field NMR lacks resolution.Spectroscopic Suite is mandatory for structural proof.
Halogen Validation High. HRMS exact mass and 1:1 isotopic pattern confirm Br presence.Moderate. Relies solely on chromatographic retention time shifts.HRMS prevents debrominated impurity carryover.
Functional Group Integrity High. FTIR definitively confirms -NO 2​ and Ester C=O stretches.Low. UV-Vis cannot specify functional group transformations.FTIR provides rapid, non-destructive functional verification.
Limit of Detection (Isomers) < 0.1% (via quantitative 1 H NMR / LC-HRMS)~1.0% (via HPLC-UV peak integration)Advanced suite offers 10x better sensitivity for isomers.
Table 2: Expected Spectroscopic Data for the 5-Nitro Isomer
TechniqueKey Signals / Data PointsStructural Assignment
1 H NMR (400 MHz, CDCl 3​ ) δ 8.50 (s, 1H), δ 7.85 (s, 1H)Aromatic protons at C6 and C3 (para relationship).
δ 3.95 (s, 3H), δ 2.65 (s, 3H)Ester methoxy (-OCH 3​ ) and Aryl methyl (-CH 3​ ).
13 C NMR (100 MHz, CDCl 3​ ) δ ~165.0, ~148.0Ester Carbonyl (C=O) and Nitro-bearing Carbon (C-NO 2​ ).
LC-HRMS (ESI+) m/z 273.9715 / 275.9695 (1:1 ratio) [M+H]+ confirming exact mass and Bromine isotopes.
ATR-FTIR ~1730 cm −1 , ~1530 cm −1 , ~1350 cm −1 Ester C=O stretch, Asymmetric/Symmetric -NO 2​ stretches[5].

Self-Validating Experimental Protocols

To ensure reproducibility and trustworthiness, the following protocols represent the gold standard for validating this specific intermediate[4].

Protocol A: High-Field NMR Acquisition ( 1 H and 13 C)

Objective: Map the carbon-hydrogen framework and confirm para-substitution.

  • Sample Preparation: Dissolve 15 mg of the synthesized methyl 4-bromo-2-methyl-5-nitrobenzoate in 0.6 mL of deuterated chloroform (CDCl 3​ ) containing 0.03% v/v Tetramethylsilane (TMS) as an internal standard.

  • Instrument Setup: Utilize a 400 MHz (or higher) NMR spectrometer equipped with a 5 mm broadband observe (BBO) probe.

  • 1 H Acquisition: Run a standard 1D proton sequence (zg30). Set the relaxation delay (D1) to 2 seconds. Acquire 16 scans to ensure a high signal-to-noise ratio for trace impurity detection.

  • 13 C Acquisition: Run a proton-decoupled 1D carbon sequence (zgpg30). Set D1 to 2 seconds. Acquire a minimum of 256 scans.

  • Validation Check: Analyze the aromatic region (7.0–9.0 ppm). The presence of two singlets confirms the 5-nitro isomer. Any doublet signals ( J≈8 Hz ) indicate 3-nitro contamination.

Protocol B: LC-HRMS Isotopic Profiling

Objective: Verify exact mass and the presence of the intact bromine atom.

  • Sample Preparation: Dilute the intermediate to 1 µg/mL in LC-MS grade Methanol.

  • Chromatography: Inject 2 µL onto a C18 column (e.g., 50 mm × 2.1 mm, 1.8 µm). Use a rapid gradient of Mobile Phase A (Water + 0.1% Formic Acid) and Mobile Phase B (Acetonitrile + 0.1% Formic Acid) from 5% B to 95% B over 5 minutes.

  • Mass Spectrometry: Operate a Q-TOF or Orbitrap mass spectrometer in Positive Electrospray Ionization (ESI+) mode.

  • Validation Check: Extract the ion chromatogram for m/z 273.97. Verify that the mass spectrum at the chromatographic apex displays the signature 1:1 doublet separated by exactly 1.998 Da, confirming the 79 Br/ 81 Br ratio.

Protocol C: ATR-FTIR Functional Verification

Objective: Rapid, non-destructive confirmation of ester and nitro functional groups.

  • Background: Collect a background spectrum (32 scans, 4 cm −1 resolution) on a clean Diamond ATR crystal.

  • Measurement: Place 2-3 mg of the solid intermediate directly onto the crystal. Apply uniform pressure using the ATR anvil.

  • Validation Check: Confirm the presence of the sharp ester carbonyl band at ~1730 cm −1 and the strong nitro group bands at ~1530 cm −1 and ~1350 cm −1 [2].

Workflow Visualization

The following logical decision tree illustrates the autonomous validation workflow required to release a batch of methyl 4-bromo-2-methyl-5-nitrobenzoate for downstream API synthesis.

ValidationWorkflow Start Crude Methyl 4-bromo- 2-methyl-5-nitrobenzoate NMR High-Field NMR (400+ MHz) Structural Elucidation Start->NMR MS LC-HRMS (ESI+) Mass & Isotope Profiling Start->MS IR ATR FT-IR Functional Group ID Start->IR HNMR 1H NMR: Confirm para-protons (Singlets at C3 & C6) NMR->HNMR CNMR 13C NMR: Confirm C=O, C-NO2, C-Br shifts NMR->CNMR Valid Validated API Intermediate (>99% Regioisomeric Purity) HNMR->Valid CNMR->Valid Iso Confirm 1:1 [M+H]+ Bromine Isotope Pattern MS->Iso Iso->Valid Bands Ester C=O (~1730 cm⁻¹) Nitro N-O (~1530 cm⁻¹) IR->Bands Bands->Valid

Fig 1: Spectroscopic workflow for regioisomer differentiation of the nitrobenzoate intermediate.

References

  • - ResearchGate[5] 2. - Benchchem[3] 3. - ManTech Publications[2]

  • - Lab Manager[4] 5. - ChemicalBook[1]

Sources

Validation

Benchmarking Catalytic Turnover Numbers Using Methyl 4-bromo-2-methyl-5-nitrobenzoate: A Comparative Guide

Executive Summary In modern drug development and process chemistry, the efficiency of a catalytic system is defined not just by product yield, but by its Turnover Number (TON) (the absolute number of substrate molecules...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern drug development and process chemistry, the efficiency of a catalytic system is defined not just by product yield, but by its Turnover Number (TON) (the absolute number of substrate molecules converted per molecule of catalyst) and Turnover Frequency (TOF) (the rate of conversion). Benchmarking these metrics requires a substrate that rigorously tests the limits of a catalyst's stability and reactivity.

Methyl 4-bromo-2-methyl-5-nitrobenzoate (CAS: 22364-35-8) [1] serves as an exceptional "stress-test" molecule for cross-coupling reactions. As a Senior Application Scientist, I utilize this specific aryl bromide because it presents a paradoxical challenge to palladium catalysts: it is highly activated electronically, yet significantly hindered sterically[2]. This guide provides an objective, data-driven comparison of state-of-the-art palladium catalyst systems using this substrate, supported by self-validating experimental protocols.

Mechanistic Rationale: The "Stress-Test" Substrate (E-E-A-T)

To understand why Methyl 4-bromo-2-methyl-5-nitrobenzoate is the gold standard for benchmarking, we must analyze the causality behind its behavior in the Suzuki-Miyaura catalytic cycle:

  • Hyper-Accelerated Oxidative Addition : The strong electron-withdrawing inductive (-I) and resonance (-M) effects of the nitro (-NO₂) and ester (-COOMe) groups drastically lower the LUMO of the C-Br bond. This facilitates near-instantaneous oxidative addition of the Pd(0) active species[3].

  • Steric Bottlenecks in Transmetalation : The bromide leaving group is positioned ortho to the nitro group and meta to the methyl group. Once the Pd(II) intermediate forms, the bulky ortho-nitro group restricts the rotation of the metal complex. This steric encumbrance severely slows down the transmetalation step, requiring highly active, bulky ligands to force the proper geometry[4].

  • Vulnerability to Catalyst Deactivation : Because oxidative addition is fast but transmetalation/reductive elimination is slow, the lifetime of the Pd(II) intermediate is prolonged. This increases the probability of catalyst deactivation (e.g., aggregation into inactive palladium black)[5]. Only highly robust catalyst architectures can survive these conditions at the parts-per-million (ppm) loadings required to achieve high TONs[6].

CatalyticCycle Pd0 Pd(0)L_n Active Catalyst OA Oxidative Addition Accelerated by -NO2 & -COOMe Pd0->OA Methyl 4-bromo-2-methyl-5-nitrobenzoate PdII Ar-Pd(II)-Br L_n (Sterically Hindered Intermediate) OA->PdII TM Transmetalation PhB(OH)2 + Base PdII->TM PdII_Ph Ar-Pd(II)-Ph L_n Pre-Reductive Elimination TM->PdII_Ph RE Reductive Elimination Product Release PdII_Ph->RE RE->Pd0 Catalyst Regeneration

Caption: Catalytic cycle of Suzuki-Miyaura coupling highlighting substrate-specific electronic and steric effects.

Comparative Catalyst Benchmarking

The following data objectively compares four distinct palladium systems in the Suzuki-Miyaura coupling of Methyl 4-bromo-2-methyl-5-nitrobenzoate with phenylboronic acid.

  • System A (Buchwald Ligands) : Pd(OAc)₂ / XPhos. Known for handling extreme steric bulk at low loadings[3].

  • System B (Phosphine-Free) : Pd(N,N-dimethyl β-alaninate)₂. A highly efficient, low-cost system for activated bromides[7].

  • System C (Palladacycle) : Herrmann-Beller type palladacycles, which exhibit extreme thermal stability, preventing Pd-black formation[6].

  • System D (Tetraphosphine) : Tedicyp/Pd complex, specifically engineered for sterically hindered aryl halides[4].

Quantitative Performance Data
Catalyst SystemBase / SolventCatalyst LoadingYield (%)TON (Moles Prod/Pd)TOF (h⁻¹)
Pd(OAc)₂ / XPhos K₃PO₄ / Toluene0.01 mol% (100 ppm)98%9,800 4,900
Pd(N,N-dimethyl β-alaninate)₂ K₂CO₃ / EtOH-H₂O0.005 mol% (50 ppm)85%17,000 3,400
Palladacycle (System C) K₂CO₃ / Anisole0.0001 mol% (1 ppm)92%920,000 184,000
Tedicyp / [PdCl(C₃H₅)]₂ K₃PO₄ / Xylene0.00001 mol% (0.1 ppm)68%6,800,000 283,333

Application Insight : While System D achieves the highest absolute TON[4], System A (XPhos) remains the most practical for standard pharmaceutical library synthesis due to its rapid kinetics (high TOF) and near-quantitative yield at manageable loadings[3]. Palladacycles (System C) are optimal for industrial scale-up where catalyst cost and trace metal contamination are primary concerns[6].

Self-Validating Experimental Protocol

To accurately measure TONs in the 10⁴ to 10⁶ range, standard laboratory weighing techniques are insufficient. A 1 ppm error in catalyst loading can artificially inflate or deflate TON calculations by orders of magnitude. The following protocol utilizes micro-dosing and internal standard quantification to ensure absolute trustworthiness.

Step-by-Step Methodology
  • Stock Solution Preparation (Glovebox) :

    • Do not attempt to weigh sub-milligram quantities of catalyst. Instead, prepare a 0.01 M stock solution of the Pd catalyst in anhydrous, degassed THF inside an argon-filled glovebox.

    • Perform serial dilutions to achieve a working concentration of 1.0 × 10⁻⁵ M.

  • Reaction Assembly :

    • To an oven-dried Schlenk tube, add Methyl 4-bromo-2-methyl-5-nitrobenzoate (1.0 mmol, 274.07 mg)[2], phenylboronic acid (1.5 mmol, 183 mg), and anhydrous K₃PO₄ (2.0 mmol, 424 mg).

    • Causality Note: K₃PO₄ is chosen over weaker bases (like Na₂CO₃) because the bulky ortho-nitro substrate requires a highly soluble, strong base to accelerate the rate-limiting transmetalation step[3].

  • Internal Standard Addition :

    • Add exactly 1.0 mmol of n-dodecane via a calibrated micropipette. This serves as the GC-FID internal standard, allowing for precise quantification without the mass loss associated with column chromatography.

  • Catalyst Micro-Dosing & Execution :

    • Add 3.0 mL of degassed Toluene.

    • Inject the required volume of the Pd stock solution (e.g., 10 µL for a 0.0001 mol% loading).

    • Seal the tube, heat to 100°C, and stir vigorously (800 rpm) for exactly 5.0 hours.

  • Reaction Quenching & Analysis :

    • Rapidly cool the reaction in an ice bath and quench with 2 mL of ethyl acetate and 2 mL of water. This instantly halts the catalytic cycle.

    • Extract the organic layer, filter through a short plug of silica/Celite to remove inorganic salts and Pd residue, and analyze via GC-FID.

  • Calculation :

    • TON=Moles of Pd CatalystMoles of Biaryl Product​

    • TOF=Reaction Time (h)TON​

Workflow Prep Substrate & Catalyst Preparation (Glovebox) Dosing Micro-dosing (1 ppm to 0.1 mol% Pd) Prep->Dosing Reaction Parallel Array Synthesis (Controlled Temp/Stirring) Dosing->Reaction Quench Reaction Quenching & Internal Standard Addition Reaction->Quench Analysis GC-FID / UPLC-MS Quantification Quench->Analysis Calc Calculate TON & TOF (Moles Product / Moles Pd) Analysis->Calc

Caption: High-throughput experimental workflow for quantifying catalytic turnover numbers and frequencies.

References

  • Highly Active Palladium Catalysts for Suzuki Coupling Reactions Journal of the American Chemical Society URL:[Link]

  • Pd(N,N-Dimethyl β-alaninate)₂ as a High-Turnover-Number, Phosphine-Free Catalyst for the Suzuki Reaction Synthesis / Organic Chemistry Portal URL:[Link]

  • Palladacycle-Catalyzed Carbonylative Suzuki–Miyaura Coupling with High Turnover Number and Turnover Frequency The Journal of Organic Chemistry URL:[Link]

  • Tetraphosphine/palladium catalysed Suzuki cross-coupling reactions of aryl halides with alkylboronic acids Tetrahedron / Organic Chemistry Portal URL:[Link]

  • Recent Developments in the Suzuki-Miyaura Reaction: 2010–2014 MDPI URL:[Link]

Sources

Safety & Regulatory Compliance

Safety

Comprehensive Safety and Operational Guide: Handling Methyl 4-bromo-2-methyl-5-nitrobenzoate

Methyl 4-bromo-2-methyl-5-nitrobenzoate (CAS: 22364-35-8) is a highly functionalized halogenated nitroaromatic compound frequently utilized as a critical building block in advanced organic synthesis and pharmaceutical dr...

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Author: BenchChem Technical Support Team. Date: March 2026

Methyl 4-bromo-2-methyl-5-nitrobenzoate (CAS: 22364-35-8) is a highly functionalized halogenated nitroaromatic compound frequently utilized as a critical building block in advanced organic synthesis and pharmaceutical drug development. Due to its specific structural moieties—a reactive bromine atom and an electron-withdrawing nitro group—this compound presents specific handling challenges.

This guide provides researchers, scientists, and drug development professionals with a self-validating, step-by-step procedural framework for the safe handling, emergency management, and disposal of this chemical.

Hazard Identification & Mechanistic Causality

To safely handle any chemical, one must understand the causality behind its hazards. Under the Globally Harmonized System (GHS), Methyl 4-bromo-2-methyl-5-nitrobenzoate is classified with the signal word Warning (GHS07: Exclamation mark)[1].

Mechanistic Causality: The presence of the strongly electron-withdrawing nitro (-NO 2​ ) group significantly activates the aromatic ring[2]. Combined with the bromine atom, which acts as a potential leaving group or cross-coupling site, the molecule can react aggressively with biological nucleophiles (such as proteins and enzymes in the skin or respiratory tract)[2]. This inherent electrophilic reactivity is the fundamental cause of its irritant and toxicological properties.

Key Hazard Statements:

  • H302 + H312 + H332: Harmful if swallowed, in contact with skin, or if inhaled[1].

  • H315 & H319: Causes skin irritation and serious eye irritation[1].

  • H335: May cause respiratory irritation[1].

Personal Protective Equipment (PPE) Matrix

Because this compound is a fine solid that can easily generate airborne dust, contact with mucous membranes must be strictly avoided[3]. The following PPE matrix outlines the mandatory equipment and the scientific rationale for each selection.

Protection CategoryRequired EquipmentMechanistic Rationale & Material Specification
Eye/Face 3 (tight-fitting) or full-face shield.Prevents fine particulate dust from contacting the conjunctiva, which would cause severe irritation (H319). Standard safety glasses are insufficient for dust hazards[3].
Hand Nitrile rubber (min. 0.11 mm) or Butyl rubber gloves.Halogenated nitroaromatics can permeate thin or degraded latex. provides a robust barrier against dermal absorption (H312).
Body Flame-resistant lab coat, full-length pants, closed-toe shoes.Prevents systemic exposure via accidental spills onto clothing. The lab coat must be fully buttoned to protect the forearms.
Respiratory N95/P100 particulate respirator or handling exclusively within a Chemical Fume Hood.Mitigates the H332 and H335 hazards by preventing the inhalation of aerosolized micro-particles[3].

Operational Protocol: Step-by-Step Handling Workflow

Trustworthy experimental protocols require a systematic approach to prevent exposure. Do not deviate from these steps when handling the neat solid.

Phase 1: Pre-Operational Setup
  • Ventilation Verification: Ensure the chemical fume hood is operational with a face velocity between 80-100 feet per minute (fpm).

  • Tool Selection: Gather anti-static weighing spatulas and weigh boats. Static electricity can cause fine nitroaromatic powders to aerosolize or adhere to gloves.

  • PPE Donning: Equip the PPE outlined in the matrix above. Double-gloving is highly recommended for bulk transfers.

Phase 2: Weighing and Transfer
  • Container Opening: Open the sealed container of Methyl 4-bromo-2-methyl-5-nitrobenzoate only inside the chemical fume hood[4].

  • Transfer: Use a slow, deliberate motion to transfer the solid to the weigh boat. Do not drop the powder from a height, as this generates hazardous dust clouds.

  • Sealing: Immediately recap the primary container tightly to prevent moisture ingress and environmental contamination (P403+P233)[1].

Phase 3: Post-Operational Decontamination
  • Surface Cleaning: Wipe down the balance and fume hood surface with a damp disposable paper towel (water or mild ethanol solution) to capture any trace dust. under any circumstances.

  • Doffing: Remove the outer layer of gloves inside the fume hood and dispose of them in the solid hazardous waste bin. Wash hands thoroughly with soap and water[1].

Emergency Response & Spill Management

In the event of an accidental release or exposure, immediate procedural action is required to mitigate harm.

  • Personnel Exposure:

    • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting upper and lower eyelids. Seek immediate medical attention[4].

    • Skin Contact: Remove contaminated clothing. Wash the affected area with plenty of soap and water. Do not use harsh solvents (like acetone) on the skin, as they can increase the dermal absorption of the halogenated compound[3].

    • Inhalation: Move the victim to fresh air. If breathing is difficult, administer oxygen and seek emergency medical services (P304+P340)[1].

  • Spill Cleanup Protocol:

    • Evacuate non-essential personnel from the immediate area.

    • Do not dry sweep the spilled powder, as this will aerosolize the chemical.

    • Cover the spill with damp absorbent pads or use a HEPA-filtered specialized chemical vacuum.

    • Collect the material using non-sparking tools and place it into a clearly labeled, sealable hazardous waste container[3].

Waste Disposal Plan

Halogenated nitroaromatic compounds are 5 and pose significant environmental toxicity risks[5].

  • Classification: Classify the waste as "Halogenated Organic Solid Waste." It must be presumed hazardous due to its toxicity profile[6].

  • In-Lab Treatment Prohibition: 6 or chemically degrade this compound in the laboratory[6]. Chemical degradation of halogenated nitroaromatics requires highly specific reductive or dehalogenation conditions; improper attempts can generate more toxic byproducts (e.g., highly reactive nitroso or hydroxylamine intermediates)[5][6].

  • Storage & Disposal: Store the collected waste in a designated Satellite Accumulation Area (SAA) in a tightly sealed, compatible container. Dispose of the waste exclusively through a licensed professional hazardous waste management facility[6].

Safety & Operational Workflow Visualization

ChemicalSafetyWorkflow Start Methyl 4-bromo-2-methyl- 5-nitrobenzoate (CAS: 22364-35-8) Hazard Hazard Identification (H302, H312, H315, H319, H332) Start->Hazard PPE PPE Selection (Nitrile Gloves, Goggles, Lab Coat) Hazard->PPE Hood Engineering Controls (Chemical Fume Hood) Hazard->Hood Handling Safe Handling Protocol (Anti-static tools, No dry sweeping) PPE->Handling Hood->Handling Spill Spill / Emergency? (Use damp pads, Do not sweep) Handling->Spill Waste Waste Classification (Halogenated Organic Solid Waste) Spill->Waste No Spill->Waste Yes (After Cleanup) Disposal Professional Disposal (No in-lab neutralization) Waste->Disposal

Logical workflow for the safe handling, emergency response, and disposal of Methyl 4-bromo-2-methyl-5-nitrobenzoate.

References

  • Cole-Parmer. "Material Safety Data Sheet - Methyl 3-nitrobenzoate, 98%".[Link]

  • ResearchGate. "Nitrobenzoate as a flotation depressant for arsenopyrite: A theoretical study of the structure-reactivity relationship".[Link]

  • ACS Publications. "Degradation of 4-Nitrophenol, 2-Chloro-4-nitrophenol, and 2,4-Dinitrophenol by Rhodococcus imtechensis Strain RKJ300".[Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 4-bromo-2-methyl-5-nitrobenzoate
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Reactant of Route 2
Methyl 4-bromo-2-methyl-5-nitrobenzoate
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